molecular formula C7H5F2NO2 B113063 3-Amino-2,6-difluorobenzoic acid CAS No. 83141-11-1

3-Amino-2,6-difluorobenzoic acid

Cat. No.: B113063
CAS No.: 83141-11-1
M. Wt: 173.12 g/mol
InChI Key: ORSUTLAFOCNIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUTLAFOCNIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593444
Record name 3-Amino-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-11-1
Record name 3-Amino-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83141-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83141-11-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2,6-difluorobenzoic acid (CAS Number: 83141-11-1), a key building block in the development of targeted protein degraders. This document details its chemical properties, a proposed synthesis protocol, and its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its trifunctional nature, comprising an amine, a carboxylic acid, and a difluorinated phenyl ring, makes it a versatile scaffold for chemical modification. The fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds.[1]

PropertyValueSource
CAS Number 83141-11-1[1][2][3][4]
Molecular Formula C₇H₅F₂NO₂[1][2][3][4]
Molecular Weight 173.12 g/mol [3]
Appearance Off-white to light brown crystalline powder[5]
Purity ≥95% to >99% (Commercially available)[5]
Storage Store in a cool, dry, dark place in a tightly sealed container. Recommended storage at 2-8°C.[2][3]

Note: Experimentally determined data such as melting point, solubility, and pKa for this specific compound are not consistently reported in publicly available literature. However, data for related compounds such as 2,6-difluorobenzoic acid (m.p. 157-161 °C) and 3-aminobenzoic acid (m.p. 174-178 °C) can be used for estimation.

Synthesis Protocol

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2,6-Difluorobenzoic Acid B 3-Nitro-2,6-difluorobenzoic Acid A->B HNO₃ / H₂SO₄ C 3-Nitro-2,6-difluorobenzoic Acid D This compound C->D H₂, Pd/C or Fe/HCl PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow A This compound B Amine-functionalized Linker A->B Linker Attachment (Amide Coupling) D Linker-VHL Conjugate B->D Conjugation to VHL Ligand (Amide Coupling) C VHL Ligand C->D F Final PROTAC D->F Conjugation to BRD4 Ligand (Amide Coupling) E BRD4 Ligand (JQ1 derivative) E->F

References

physical and chemical properties of 3-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the , a key building block in modern medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and conceptual visualizations to support its application in the laboratory.

Core Properties and Data

This compound is a trifunctional aromatic compound featuring an amino group, a carboxylic acid, and a difluorinated benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Physical Properties

Quantitative physical data for this compound is not extensively reported in publicly available literature. The following table summarizes its known properties and provides data for structurally related compounds to offer a comparative context.

PropertyValue for this compoundComparative Data
CAS Number 83141-11-1[1][2][3][4]3-Aminobenzoic acid: 99-05-82,6-Difluorobenzoic acid: 385-00-2
Molecular Formula C₇H₅F₂NO₂[1][2][3][4]C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol [1][4]173.12
Appearance Solid[1]White to light yellow crystalline solid
Melting Point Data not available3-Aminobenzoic acid: 174-178 °C2,6-Difluorobenzoic acid: 157-161 °C
Boiling Point Data not availableData not available
pKa Data not available3-Aminobenzoic acid: 4.78 (amino group), 4.55 (carboxyl group)[5]
Solubility Soluble in many organic solventsModerately soluble in water
Storage Store at room temperature in a dark, inert atmosphere[2]N/A
Chemical and Spectroscopic Properties

The reactivity of this compound is dictated by its three functional groups. The amino group acts as a nucleophile and a base, the carboxylic acid is acidic and can be converted to esters, amides, or acid halides, and the difluorinated aromatic ring can undergo further substitution reactions, though the fluorine atoms are generally deactivating.

Spectral DataExpected Characteristics
¹H NMR Aromatic protons (2H) would appear in the range of δ 6.5-8.0 ppm, showing complex splitting due to H-H and H-F coupling. The amine (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at δ >10 ppm, both exchangeable with D₂O.
¹³C NMR Aromatic carbons would appear in the range of δ 100-160 ppm, with carbons directly bonded to fluorine showing large C-F coupling constants. The carboxyl carbon would be downfield, typically δ > 165 ppm.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretches from the amine (~3300-3500), C=O stretch from the carboxylic acid (~1700), C=C stretches from the aromatic ring (~1450-1600), and strong C-F stretches (~1100-1300).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 173.12. Common fragmentation patterns would include the loss of H₂O (m/z = 155) and CO₂ (m/z = 129).

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures reported for analogous compounds.

Synthesis Protocol: Reduction of 2,6-Difluoro-3-nitrobenzoic acid

A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, 2,6-Difluoro-3-nitrobenzoic acid.[6][7] A metal-free reduction using trichlorosilane is a modern, chemoselective approach.

Materials and Reagents:

  • 2,6-Difluoro-3-nitrobenzoic acid

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (or another tertiary amine like Hünig's base)

  • Dry Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq) and triethylamine (6.0 eq) in dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trichlorosilane (4.0 eq) in dry dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred 10% aqueous NaOH solution, ensuring the temperature is controlled with an ice bath.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Start 2,6-Difluoro-3-nitrobenzoic Acid Reagents 1. HSiCl₃, Et₃N 2. Dry CH₂Cl₂ 3. 0°C to RT Start->Reagents Workup 1. Quench with NaOH(aq) 2. Extraction with EtOAc 3. Drying & Concentration Reagents->Workup Purification Recrystallization Workup->Purification Purify Product This compound Purification->Product

Figure 1. Synthesis workflow for this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aminobenzoic acids and monitoring reaction progress. The following is a representative reversed-phase HPLC method.[8][9][10]

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Applications in Drug Development

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[11][12]

A PROTAC molecule conceptually consists of three parts:

  • A "warhead" ligand that binds to the target Protein of Interest (POI).

  • An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The amino and carboxylic acid groups of this compound provide versatile handles for incorporating this scaffold into the linker or ligand components of a PROTAC. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final molecule.

G cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery cluster_process Degradation Pathway PROTAC Warhead Ligand Linker (incorporating this compound derivative) E3 Ligase Ligand POI Target Protein (e.g., Oncogenic Kinase) PROTAC:f0->POI Binds E3 E3 Ubiquitin Ligase PROTAC:f2->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Triggers Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Figure 2. Role of a this compound derivative in a PROTAC.

The diagram above illustrates the mechanism of action. The PROTAC molecule, containing a derivative of this compound, facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity triggers the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome. This strategy can be used to eliminate "undruggable" proteins that lack a functional active site for traditional inhibitors.[13]

Safety Information

While a full toxicological profile is not available, hazard information for similar aminobenzoic acids suggests that this compound should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug development. Its trifunctional nature provides synthetic versatility, while the fluorine substituents offer the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its role in the rapidly advancing field of targeted protein degradation underscores its value to researchers aiming to develop next-generation therapeutics. While some specific physical and spectral data are not widely published, the information provided in this guide, based on established chemical principles and data from analogous structures, offers a solid foundation for its application in research and development.

References

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic acid: Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 3-Amino-2,6-difluorobenzoic acid, a compound of interest in various research and development applications, including as a protein degrader building block.[1] The information is presented to support laboratory activities and computational modeling.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis protocols.

PropertyValue
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol [2][3][4]
CAS Number 83141-11-1[1][2]

Note: Some sources may round the molecular weight to 173.1.[1]

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its primary molecular identifiers.

G A This compound B Molecular Formula: C₇H₅F₂NO₂ A->B has C Molecular Weight: 173.12 g/mol A->C has

Caption: Core properties of this compound.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures. For specific applications or synthesis involving this compound, researchers should consult relevant literature, citing its CAS number (83141-11-1) for precise retrieval of methods. The purity of the compound is often specified by suppliers, with a minimum of 96% being common.[1]

Storage Conditions: For laboratory use, it is recommended to store this compound at room temperature in an inert atmosphere and protected from light.[3][4]

References

An In-Depth Technical Guide to the Safety and Hazards of 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard profile of 3-Amino-2,6-difluorobenzoic acid (CAS RN: 83141-11-1). The information presented is collated from available safety data sheets and toxicological literature on the compound and structurally related chemicals. This document is intended to inform safe handling, storage, and use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to its irritant properties upon contact with skin, eyes, and the respiratory system.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.

Signal Word: Warning[1][2]

Pictograms:

  • alt text

Toxicological Summary

Currently, there is a lack of publicly available quantitative toxicological data for this compound, such as specific LD50 (median lethal dose) or LC50 (median lethal concentration) values. The toxicological assessment is primarily based on its classification as an irritant.

Table 2: Summary of Toxicological Endpoints

Toxicological EndpointSpeciesRouteResultClassification
Acute Oral ToxicityData not available-Data not availableNot classified
Acute Dermal ToxicityData not available-Data not availableNot classified
Acute Inhalation ToxicityData not available-Data not availableNot classified
Skin Irritation/CorrosionRabbit (predicted)DermalIrritantCategory 2
Eye Irritation/CorrosionRabbit (predicted)OcularSerious IrritantCategory 2A
Respiratory IrritationHuman (predicted)InhalationIrritantCategory 3
CarcinogenicityData not available-Not identified as a carcinogen by IARC, NTP, or OSHA.Not classified

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Experimental Protocols

The following are detailed methodologies for key experiments that are standard for assessing the hazards identified for this compound. These protocols are based on internationally recognized OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This test method provides a procedure for the hazard identification of irritant chemicals in accordance with UN GHS Category 2.[3][4] It utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[3][4]

Methodology:

  • Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are pre-incubated in a sterile, defined culture medium at 37°C in a humidified 5% CO2 atmosphere.

  • Test Substance Application: A 0.5 g aliquot of solid this compound is applied topically to the surface of the RhE tissue. For each test substance, as well as for the positive control (e.g., 5% sodium dodecyl sulfate) and negative control (e.g., phosphate-buffered saline), three replicate tissues are used.

  • Exposure: The tissues are exposed to the test substance for a period of up to 4 hours.[5]

  • Post-Exposure Incubation: Following exposure, the test substance is carefully removed by washing. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period to allow for the expression of cytotoxic effects.

  • Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by the mitochondria of viable cells. The formazan is then extracted from the tissues, and the optical density is measured spectrophotometrically.

  • Data Interpretation: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][4]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This in vivo test is designed to assess the potential of a substance to cause localized skin irritation or corrosion.[2][6]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for this study.

  • Test Substance Preparation and Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped. A single dose of 0.5 g of this compound, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approximately 6 cm²) of the clipped skin. The treated area is then covered with a gauze patch and a semi-occlusive dressing.[5]

  • Exposure: The exposure period is 4 hours.

  • Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after removal of the patch. The severity of the lesions is scored according to a standardized grading system. The observation period should be sufficient to evaluate the reversibility or irreversibility of the effects.[5]

  • Data Interpretation: The scores for erythema and edema are evaluated to determine the irritation potential. A substance is considered an irritant if it produces reversible inflammatory changes in the skin.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[1][7]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Application: A single dose of the test substance (e.g., 0.1 g of solid this compound) is instilled into the conjunctival sac of one eye of each animal.[8] The eyelids are then gently held together for about one second. The other eye remains untreated and serves as a control.[8]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[8] Ocular reactions, including the cornea, iris, and conjunctivae, are scored using a standardized system.

  • Data Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to assess the level of irritation. The reversibility of the ocular lesions is also evaluated. A substance is classified as an eye irritant based on the severity and persistence of the observed effects.

Visualizations

The following diagrams illustrate a potential signaling pathway for chemical-induced skin irritation and the workflows for the experimental protocols described above.

G Potential Signaling Pathway for Chemical-Induced Skin Irritation cluster_0 Epidermal Layer cluster_1 Dermal Layer & Immune Response Chemical Irritant Chemical Irritant Disruption of Stratum Corneum Disruption of Stratum Corneum Chemical Irritant->Disruption of Stratum Corneum Keratinocyte Activation Keratinocyte Activation Disruption of Stratum Corneum->Keratinocyte Activation Release of Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6, IL-8) Release of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) Keratinocyte Activation->Release of Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6, IL-8) Immune Cell Recruitment\n(Neutrophils, T-cells) Immune Cell Recruitment (Neutrophils, T-cells) Release of Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6, IL-8)->Immune Cell Recruitment\n(Neutrophils, T-cells) Inflammation\n(Erythema, Edema) Inflammation (Erythema, Edema) Immune Cell Recruitment\n(Neutrophils, T-cells)->Inflammation\n(Erythema, Edema)

Caption: A simplified signaling pathway for chemical-induced skin irritation.

G Experimental Workflow for In Vitro Skin Irritation Test (OECD 439) Start Start RhE Tissue Preparation RhE Tissue Preparation Start->RhE Tissue Preparation Test Substance Application Test Substance Application RhE Tissue Preparation->Test Substance Application Exposure (up to 4 hours) Exposure (up to 4 hours) Test Substance Application->Exposure (up to 4 hours) Washing and Post-Exposure Incubation Washing and Post-Exposure Incubation Exposure (up to 4 hours)->Washing and Post-Exposure Incubation MTT Assay for Viability MTT Assay for Viability Washing and Post-Exposure Incubation->MTT Assay for Viability Data Analysis Data Analysis MTT Assay for Viability->Data Analysis Classification Classification Data Analysis->Classification End End Classification->End

Caption: Workflow for the in vitro skin irritation test.

G Experimental Workflow for Acute Dermal Irritation Test (OECD 404) Start Start Animal Preparation Animal Preparation Start->Animal Preparation Test Substance Application Test Substance Application Animal Preparation->Test Substance Application 4-Hour Exposure 4-Hour Exposure Test Substance Application->4-Hour Exposure Substance Removal Substance Removal 4-Hour Exposure->Substance Removal Observation & Scoring (1, 24, 48, 72h) Observation & Scoring (1, 24, 48, 72h) Substance Removal->Observation & Scoring (1, 24, 48, 72h) Data Analysis Data Analysis Observation & Scoring (1, 24, 48, 72h)->Data Analysis Hazard Classification Hazard Classification Data Analysis->Hazard Classification End End Hazard Classification->End

Caption: Workflow for the acute dermal irritation test.

Safe Handling and First Aid

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation location.[9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • After Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops and persists.[9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • After Ingestion: Do NOT induce vomiting. Get medical attention.[9]

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1][2]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling this chemical.

References

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid Structural Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of structural analogs of 3-amino-2,6-difluorobenzoic acid. This class of compounds holds significant promise for the development of novel kinase inhibitors, particularly targeting signaling pathways implicated in cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound serves as a valuable scaffold in medicinal chemistry. The presence of the difluoro substitution pattern on the aromatic ring can enhance metabolic stability and binding affinity of drug candidates. The amino and carboxylic acid functionalities provide versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries. This guide will explore the structure-activity relationships (SAR) of analogs, detail experimental protocols for their synthesis and evaluation, and visualize their potential interactions with key signaling pathways.

Physicochemical Properties of Core and Analogs

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of fluorine atoms generally increases lipophilicity and can influence the pKa of the carboxylic acid and amino groups.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₇H₅F₂NO₂173.1283141-11-1Core scaffold.
Methyl 3-amino-2,6-difluorobenzoateC₈H₇F₂NO₂187.14136653-97-5Ester analog for potential prodrug strategies.
N-(Phenyl)-3-amino-2,6-difluorobenzamideC₁₃H₁₀F₂N₂O264.23N/AAmide analog, representing a common modification in kinase inhibitors.
N-(4-pyridyl)-3-amino-2,6-difluorobenzamideC₁₂H₉F₂N₃O265.22N/AIntroduction of a basic nitrogen for potential salt formation and altered solubility.

Synthesis of Structural Analogs

The synthesis of this compound analogs typically involves the modification of the amino and carboxylic acid groups. Standard peptide coupling and esterification reactions are commonly employed.

General Experimental Protocol for Amide Synthesis

A common synthetic route to generate a library of amide analogs involves the coupling of this compound with a variety of amines.

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Biological Activity and Structure-Activity Relationship (SAR)

Analogs of this compound have shown potential as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway. The following table summarizes hypothetical inhibitory data for a series of analogs, illustrating potential SAR trends.

Compound IDR Group (at Carboxyl)Kinase TargetIC₅₀ (nM)Notes
ANA-1 -OHp38α>1000The parent carboxylic acid shows weak activity.
ANA-2 -NH-Phenylp38α250Amide coupling increases potency.
ANA-3 -NH-(4-methoxyphenyl)p38α150Electron-donating group on the phenyl ring enhances activity.
ANA-4 -NH-(4-chlorophenyl)p38α300Electron-withdrawing group on the phenyl ring slightly reduces activity.
ANA-5 -NH-CH₂-Phenylp38α500Increased flexibility of the side chain decreases potency.
ANA-6 -NH-(3-pyridyl)PI3Kα80Heterocyclic substituent shows activity against a different kinase family.
ANA-7 -NH-(4-pyridyl)PI3Kα120Positional isomer of the nitrogen in the pyridine ring affects potency.

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends.

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized analogs can be determined using a standard in vitro kinase assay.

Materials:

  • Recombinant human kinase (e.g., p38α, PI3Kα)

  • ATP

  • Substrate peptide

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Modulation

Structural analogs of this compound are hypothesized to act as ATP-competitive kinase inhibitors. By binding to the ATP-binding pocket of a target kinase, they can block the downstream signaling cascade. A key pathway often implicated in cancer and targeted by such inhibitors is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 3-Amino-2,6-difluorobenzoic acid analog Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by a this compound analog.

Experimental and Drug Discovery Workflow

The discovery and development of novel kinase inhibitors from the this compound scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start 3-Amino-2,6- difluorobenzoic acid Library Analog Library Synthesis Start->Library Purification Purification & Characterization Library->Purification Primary_Screen Primary in vitro Kinase Assay Purification->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Secondary_Screen Secondary Assays (Cell-based) Hit_ID->Secondary_Screen SAR SAR Studies Secondary_Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterative Cycles ADMET In vitro ADMET Profiling Lead_Opt->ADMET In_Vivo In vivo Efficacy Models ADMET->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery of kinase inhibitors based on the this compound scaffold.

Conclusion

Structural analogs of this compound represent a promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability allows for the generation of diverse libraries for screening and SAR studies. The insights provided in this guide regarding their synthesis, biological evaluation, and potential mechanism of action are intended to facilitate further research and development in this area. Future work should focus on generating extensive SAR data to identify potent and selective inhibitors and on elucidating their precise molecular interactions with their kinase targets.

The Strategic Role of Fluorine in Aminobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into aminobenzoic acid derivatives is a powerful and widely utilized strategy in modern medicinal chemistry. This technical guide explores the profound impact of fluorine substitution on the physicochemical properties, pharmacokinetic profiles, and biological activities of this important class of molecules. By leveraging the unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—researchers can meticulously modulate molecular characteristics to enhance drug-like properties. This guide provides an in-depth analysis of these effects, supported by quantitative data, experimental protocols, and logical pathway visualizations to aid in the rational design of novel therapeutics.

Introduction: The Power of Fluorine in Drug Design

Para-aminobenzoic acid (PABA) and its derivatives are crucial building blocks in the pharmaceutical industry, forming the scaffold for a wide array of therapeutic agents, including anesthetics, anti-inflammatory drugs, and antimicrobial agents.[1][2] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of drug discovery, with fluorinated compounds now representing a significant portion of all approved drugs.[3][4]

The unique properties of the fluorine atom allow it to exert powerful effects on a molecule:[5][6][7]

  • High Electronegativity: Fluorine, the most electronegative element, can significantly alter the electron distribution within a molecule.[5][7] This influences the acidity or basicity (pKa) of nearby functional groups, which in turn affects solubility, membrane permeability, and binding interactions with biological targets.[5][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block oxidation by metabolic enzymes like cytochrome P450, thereby increasing the drug's half-life and bioavailability.[5][7][8]

  • Binding Affinity: Fluorine can enhance binding to target proteins through various non-covalent interactions, including favorable dipole-dipole interactions.[5][7][9] It can also induce conformational changes that lock the molecule into a more biologically active shape.[8]

  • Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[5][10] This property must be carefully balanced to maintain adequate aqueous solubility.[5]

The following diagram illustrates the logical flow of how fluorine's intrinsic properties influence the overall pharmacological profile of a drug candidate.

Fluorine_Effects cluster_0 Intrinsic Properties of Fluorine cluster_1 Molecular & Physicochemical Effects cluster_2 Pharmacological Outcomes Prop1 High Electronegativity Effect1 Altered pKa (Acidity/Basicity) Prop1->Effect1 Effect2 Increased Lipophilicity (LogP/LogD) Prop1->Effect2 Effect4 Conformational Changes Prop1->Effect4 Prop2 Small van der Waals Radius Prop2->Effect4 Prop3 Strong C-F Bond Effect3 Blocked Metabolic Sites Prop3->Effect3 Outcome2 Enhanced Binding Affinity Effect1->Outcome2 Outcome3 Increased Membrane Permeation Effect1->Outcome3 Outcome4 Altered Bioavailability Effect1->Outcome4 Effect2->Outcome2 Effect2->Outcome3 Outcome1 Improved Metabolic Stability Effect3->Outcome1 Effect4->Outcome2

Caption: Impact of Fluorine's Properties on Drug Characteristics.

Impact on Physicochemical Properties

The introduction of fluorine to an aminobenzoic acid derivative can profoundly alter its fundamental physicochemical properties, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[8][11] For aminobenzoic acids, this means:

  • The basicity of the amino group is reduced.

  • The acidity of the carboxylic acid group is increased.

This modulation of pKa is crucial because it affects the ionization state of the molecule at physiological pH (around 7.4). A lower basicity can lead to a higher proportion of the neutral species, which generally has better membrane permeability and can improve oral bioavailability.[5][12]

Table 1: Effect of Fluorine Substitution on pKa

CompoundPosition of FluorinepKa (Amino Group)pKa (Carboxylic Acid)Reference
4-Aminobenzoic acidNone~4.9~2.5General Value
3-Fluoro-4-aminobenzoic acidmeta to -NH2LoweredSlightly Increased[11]
2-Fluoro-4-aminobenzoic acidortho to -NH2Significantly LoweredIncreased[11]

Note: Specific pKa shifts are highly context-dependent on the molecular structure. The trends are illustrative.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in drug absorption and distribution.[13] It is commonly measured as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH). Substituting hydrogen with fluorine generally increases lipophilicity.[5][10] This can enhance a drug's ability to cross biological membranes and may increase its binding affinity to hydrophobic pockets in target proteins.[10]

However, the relationship is not always linear and depends on the molecular context.[11] An excessive increase in lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5] Therefore, medicinal chemists must carefully tune this property.

Enhancement of Metabolic Stability

A major challenge in drug development is overcoming rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family in the liver.[7] Aromatic rings and benzylic positions are often susceptible to hydroxylation, leading to rapid clearance of the drug.

Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom is a highly effective strategy to block this process.[8][14] The strength of the C-F bond makes it resistant to enzymatic cleavage, thereby increasing the metabolic stability and half-life of the compound.[7]

Table 2: Fluorine Substitution to Improve Metabolic Half-Life (Illustrative Data)

CompoundMetabolically Labile SiteModificationIn Vitro Half-life (t½) in Liver Microsomes
Analog A (Hypothetical)para-position of phenyl ringC-H15 min
Analog A-Fpara-position of phenyl ringC-F120 min

Influence on Biological Activity

Fluorine substitution can directly impact the biological activity of aminobenzoic acid derivatives by influencing their interaction with target proteins.

  • Enhanced Binding: The polar C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein's binding site, increasing binding affinity and potency.[7][9] For example, a fluorine atom at the C-6 position of fluoroquinolone antibiotics was found to improve gyrase-complex binding by 2 to 17-fold.[5]

  • Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule due to steric and electronic effects.[8][14] This can "pre-organize" the drug into the optimal geometry for binding to its target, thus enhancing activity.

A case study involving 4-fluoroindoline derivatives showed that fluorination resulted in a 3-fold increase in inhibitory activity against the PERK enzyme compared to the non-fluorinated analogue.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the effects of fluorination. Below are generalized methodologies for key experiments.

Synthesis Workflow

The synthesis of fluorinated aminobenzoic acid derivatives often follows a multi-step process. The diagram below outlines a typical workflow from starting materials to final biological evaluation.

Synthesis_Workflow Start Select Starting Material (e.g., Fluorinated Benzoic Acid) Step1 Functional Group Interconversion (e.g., Nitration/Reduction) Start->Step1 Step2 Amide or Ester Formation Step1->Step2 Step3 Purification (Chromatography/Recrystallization) Step2->Step3 Step4 Structural Characterization (NMR, MS, IR) Step3->Step4 Step5 Physicochemical Property Testing (pKa, LogD) Step4->Step5 Step6 Biological Assays (In Vitro Activity, Metabolic Stability) Step5->Step6 End Lead Optimization Step6->End

Caption: General Experimental Workflow for Drug Development.
Protocol: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added, allowing for the determination of the pKa from the inflection point of the titration curve.[16][17]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

    • Prepare a 0.1 M solution of the titrant (e.g., NaOH for acidic compounds, HCl for basic compounds).[18]

    • Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM).[17][18]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17][18]

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.[18]

  • Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is equal to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

    • Perform at least three replicate titrations to ensure accuracy.[18]

Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

This is the gold standard method for determining the partition coefficient of a compound between n-octanol and an aqueous buffer.[13][19]

  • Preparation:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., PBS at pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.[20]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[20]

  • Partitioning:

    • Add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and buffer (e.g., 10 µL stock in 1 mL buffer and 1 mL n-octanol).[20]

    • Vortex or shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[20]

    • Centrifuge the mixture to ensure complete separation of the two layers.

  • Analysis:

    • Carefully take an aliquot from both the n-octanol and the aqueous layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[19][21]

    • Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[21][22]

  • Preparation:

    • Prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Thaw cryopreserved hepatocytes or liver microsomes and dilute them to the desired concentration in the incubation buffer.[23][24]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).[23][25]

  • Incubation:

    • Pre-warm the hepatocyte/microsome suspension to 37°C.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and a necessary cofactor like NADPH for CYP450 activity.[21]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[23]

    • Immediately stop the reaction in the aliquots by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).[21][25]

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound.[22][25]

  • Data Calculation:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[21][23]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into aminobenzoic acid derivatives is an indispensable tool in modern drug discovery. By rationally applying the principles of fluorine chemistry, researchers can significantly improve the metabolic stability, physicochemical properties, and binding affinity of drug candidates.[5][6] A thorough understanding of how fluorine substitution impacts pKa, lipophilicity, and metabolic pathways is critical for optimizing molecular properties and advancing compounds through the development pipeline. As synthetic methodologies for selective fluorination continue to evolve, the rational design of next-generation therapeutics based on the aminobenzoic acid scaffold holds immense promise.

References

A Technical Guide to 3-Amino-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Amino-2,6-difluorobenzoic acid, a crucial building block for researchers, scientists, and drug development professionals. This document details commercial supplier information, key physicochemical properties, and its significant application in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound (CAS Number: 83141-11-1) is a substituted aromatic carboxylic acid that has garnered significant interest in medicinal chemistry. Its unique structural features, particularly the presence of two fluorine atoms flanking an amino group, impart desirable properties for its use as a scaffold in the synthesis of complex molecules, most notably in the field of targeted protein degradation.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound in differing quantities and purities. Researchers should consult directly with suppliers for the most current pricing and availability.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesPrice (USD)
Supplier A≥96%1 g$65.21[1]
Supplier BNot SpecifiedNot SpecifiedInquire for price[2]
Supplier CNot SpecifiedNot SpecifiedInquire for price
Supplier DNot SpecifiedNot Specified$38.99 (unspecified quantity)[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 83141-11-1[1][2][4]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point Not available
Solubility Soluble in organic solvents such as DMSO and methanol
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Application in Targeted Protein Degradation: PROTACs

This compound is frequently listed as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The general workflow for developing and validating a PROTAC involves several key stages, from design and synthesis to cellular and biochemical assays.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_validation In Vitro & Cellular Validation cluster_functional Functional Outcomes design 1. Design of PROTAC - Select POI Ligand - Select E3 Ligase Ligand - Choose Linker synthesis 2. Synthesis of PROTAC (incorporating 3-Amino-2,6- difluorobenzoic acid as part of the linker or ligand) design->synthesis Chemical Synthesis binding 3. Ternary Complex Formation Assay (e.g., TR-FRET, SPR) synthesis->binding degradation 4. Target Degradation Assay (Western Blot, ELISA) binding->degradation Functional Consequence ubiquitination 5. Target Ubiquitination Assay (IP-Western) degradation->ubiquitination Mechanism of Action selectivity 6. Selectivity Profiling (Proteomics) degradation->selectivity Off-Target Effects phenotype 7. Cellular Phenotype Assay (e.g., Cell Viability, Apoptosis) selectivity->phenotype

A generalized workflow for the development and validation of a PROTAC.

Experimental Protocols

Representative Synthesis of a Fluorinated Aminobenzoic Acid (Adapted from a similar compound)

This protocol is for the synthesis of 2-amino-3-fluorobenzoic acid and is provided as a representative example of the chemical methodologies that may be involved in the synthesis of fluorinated aminobenzoic acids.

Materials:

  • 7-Fluoroisatin

  • 1 M Aqueous Sodium Hydroxide Solution

  • 30% Hydrogen Peroxide Solution

  • 3 M Hydrochloric Acid

  • Activated Charcoal

  • Deionized Water

  • Ethanol

Procedure:

  • A 500-mL, three-necked, round-bottomed flask fitted with an addition funnel and a thermometer is charged with 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

  • 22 mL of 30% hydrogen peroxide solution (0.20 mol hydrogen peroxide) is added dropwise over 45 minutes. The temperature of the reaction mixture may rise to 30-40°C.

  • After 1.5 hours, the reaction is considered complete.

  • To the pale orange, clear reaction mixture, 3 M hydrochloric acid is added until a pH of approximately 7.5 is reached.

  • The mixture is treated with activated charcoal, stirred for a period, and then filtered.

  • The clear filtrate is further acidified to a pH of 4-5, at which point the solution will become cloudy.

  • Finally, at a pH of 1, the 2-amino-3-fluorobenzoic acid precipitates.

  • After stirring for one hour, the product is collected by filtration and dried.

General Protocol for PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines a general procedure to assess the degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

  • Cultured cells expressing the protein of interest (POI)

  • PROTAC molecule

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, typically DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). A positive control using a proteasome inhibitor can be included to confirm the degradation is proteasome-dependent.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the corresponding loading control band. Compare the levels of the POI in PROTAC-treated samples to the vehicle-treated control to determine the extent of degradation.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the strategic connection of three key components. This compound can be incorporated into the linker or as a modification to one of the ligands.

PROTAC_Synthesis_Logic cluster_components Core Components cluster_synthesis Synthetic Strategy poi_ligand Protein of Interest (POI) Ligand conjugation1 Conjugation to POI Ligand poi_ligand->conjugation1 e3_ligand E3 Ligase Ligand conjugation2 Conjugation to E3 Ligase Ligand e3_ligand->conjugation2 linker_bb Linker Building Block (e.g., this compound) linker_synthesis Linker Synthesis/ Functionalization linker_bb->linker_synthesis linker_synthesis->conjugation1 linker_synthesis->conjugation2 final_protac Final PROTAC Molecule conjugation1->final_protac conjugation2->final_protac

A logical diagram illustrating the modular synthesis of a PROTAC molecule.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of advanced molecules in drug discovery. Its application in the rapidly evolving field of targeted protein degradation underscores its importance for researchers and scientists developing novel therapeutics. This guide provides a foundational understanding of its properties, commercial landscape, and a practical framework for its application in the laboratory.

References

An In-depth Technical Guide to 3-Amino-2,6-difluorobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

A summary of the key chemical properties for 3-Amino-2,6-difluorobenzoic acid is presented in the table below. Spectroscopic data, while commercially available, lacks detailed public interpretation; however, general characteristics can be inferred from related structures.

PropertyValueReference
CAS Number 83141-11-1[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Appearance White to off-white powder
Purity Typically ≥96%[1]
Storage Room temperature, in a dark, inert atmosphere[2]

Spectroscopic Data Summary:

While raw spectral data is not publicly detailed, commercial suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data for this compound.[2] For reference, the 1H NMR spectrum of the related compound 2,6-Difluorobenzoic acid is publicly available.[3] Spectroscopic characterization of this compound would be expected to show signals corresponding to the aromatic protons and the amine group, with splitting patterns influenced by the fluorine substituents. Mass spectrometry would confirm the molecular weight of the compound.[4] Infrared spectroscopy would likely show characteristic peaks for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds.[5][6]

Synthesis Methodology

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a well-documented procedure for the synthesis of the structurally similar compound, 2-Amino-3-fluorobenzoic acid, can be adapted. This multi-step synthesis involves the formation of an intermediate, 7-fluoroisatin, followed by oxidative cleavage to yield the final product.[7][8]

Proposed Synthetic Pathway for this compound

This proposed pathway adapts the known synthesis of 2-Amino-3-fluorobenzoic acid. The starting material would need to be appropriately substituted to yield the desired 2,6-difluoro product.

G cluster_0 Step 1: Isatin Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidative Cleavage 2,6-Difluoroaniline 2,6-Difluoroaniline Chloral_Hydrate Chloral_Hydrate 2,6-Difluoroaniline->Chloral_Hydrate Reaction Hydroxylamine Hydroxylamine Chloral_Hydrate->Hydroxylamine Reaction Intermediate_Isonitrosoacetanilide Intermediate_Isonitrosoacetanilide Hydroxylamine->Intermediate_Isonitrosoacetanilide Formation Concentrated_Sulfuric_Acid Concentrated_Sulfuric_Acid Intermediate_Isonitrosoacetanilide->Concentrated_Sulfuric_Acid Treatment 5,7-Difluoroisatin 5,7-Difluoroisatin Concentrated_Sulfuric_Acid->5,7-Difluoroisatin Yields Sodium_Hydroxide_Hydrogen_Peroxide Sodium_Hydroxide_Hydrogen_Peroxide 5,7-Difluoroisatin->Sodium_Hydroxide_Hydrogen_Peroxide Reaction with 3-Amino-2,6-difluorobenzoic_acid 3-Amino-2,6-difluorobenzoic_acid Sodium_Hydroxide_Hydrogen_Peroxide->3-Amino-2,6-difluorobenzoic_acid Forms

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of 2-Amino-3-fluorobenzoic Acid)[7][8]

Materials:

  • 2,6-Difluoroaniline (starting material, requires sourcing)

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate

  • Concentrated sulfuric acid

  • Sodium hydroxide

  • 30% Hydrogen peroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Charcoal

Procedure:

Step 1: Synthesis of the corresponding N-(2,6-difluorophenyl)isonitrosoacetamide

  • A solution of chloral hydrate and sodium sulfate in water is prepared.

  • A solution of 2,6-difluoroaniline in hydrochloric acid and water is added, followed by a solution of hydroxylamine hydrochloride in water.

  • The mixture is heated to reflux, resulting in the formation of a precipitate.

  • The precipitate is filtered, washed with water, and dried to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of 5,7-Difluoroisatin

  • The dried isonitrosoacetanilide is added to pre-heated concentrated sulfuric acid.

  • The reaction mixture is heated and then cooled.

  • The mixture is poured into a mixture of ice water and ethyl acetate.

  • The organic phase is separated, and the aqueous phase is extracted with ethyl acetate.

  • The combined organic phases are dried and the solvent is removed to yield crude 5,7-difluoroisatin.

Step 3: Synthesis of this compound

  • The crude 5,7-difluoroisatin is added to a solution of sodium hydroxide.

  • 30% hydrogen peroxide is added dropwise, controlling the temperature.

  • The reaction is heated and then cooled.

  • The pH of the mixture is adjusted with hydrochloric acid.

  • The mixture is treated with charcoal and filtered.

  • Further acidification with hydrochloric acid precipitates the product.

  • The precipitate is filtered, washed with iced water, and dried to yield this compound.

Note: This is an adapted protocol and would require optimization for the specific starting materials and desired product.

Applications in Drug Discovery and Medicinal Chemistry

While biological data for this compound itself is limited, its derivatives have been explored for a range of therapeutic applications, highlighting the importance of the core scaffold.

Kinase Inhibitors

Fluorinated aminobenzoic acids are valuable scaffolds for the development of kinase inhibitors. The fluorine atoms can enhance binding affinity to the kinase active site and improve metabolic stability. Derivatives of similar aminobenzoic acids have been investigated as inhibitors of various kinases, including those involved in cell signaling pathways dysregulated in cancer.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Promotes 3-Amino-2_6-difluorobenzoic_acid_Derivative 3-Amino-2_6-difluorobenzoic_acid_Derivative 3-Amino-2_6-difluorobenzoic_acid_Derivative->Signaling_Cascade Inhibits

Caption: General kinase signaling pathway and point of inhibition.

A general workflow for identifying and characterizing kinase inhibitors derived from this scaffold would involve several key steps.

G Library_Synthesis Synthesis of 3-Amino-2,6-difluorobenzoic acid derivatives High-Throughput_Screening High-Throughput Screening (HTS) Library_Synthesis->High-Throughput_Screening Hit_Identification Hit Identification High-Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate

References

The Advent and Evolution of Fluorinated Benzoic Acids: A Technical Guide for Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and multifaceted applications of fluorinated benzoic acids. This whitepaper serves as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, properties, and therapeutic potential of these vital chemical compounds.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the vast array of fluorinated compounds, fluorinated benzoic acids stand out as a particularly privileged scaffold. The introduction of fluorine atoms onto the benzoic acid core profoundly alters its physicochemical properties, offering a powerful tool to modulate acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides a detailed exploration of the discovery and historical development of fluorinated benzoic acids, their synthesis, key experimental protocols, and their significant impact on drug discovery, complete with quantitative data and visualizations of relevant biological pathways.

A Historical Journey: The Discovery and Early Synthesis of Fluorinated Benzoic Acids

While the widespread use of fluorinated organic compounds is a relatively modern phenomenon, the history of fluorinated benzoic acids stretches back to the 19th century. Early pioneering work laid the foundation for the synthesis of these valuable molecules. Although detailed records of the absolute first synthesis can be elusive, references point to the work of Paterno and Oliveri in 1882 and even earlier work by Schmitt and Gehren in 1870 as potentially containing the first descriptions of a fluorinated benzoic acid.

A significant breakthrough in the synthesis of aryl fluorides, including fluorinated benzoic acids, came in 1927 with the development of the Balz-Schiemann reaction . German chemists Günther Balz and Günther Schiemann reported a method to convert aromatic amines to aryl fluorides via the thermal decomposition of diazonium tetrafluoroborates.[1] This reaction remains a fundamental and widely used method for introducing fluorine into an aromatic ring.

Early synthetic strategies for producing specific isomers, such as p-fluorobenzoic acid, also included the oxidation of p-fluorotoluene using strong oxidizing agents like chromic acid or potassium permanganate.[2] These early methods, while effective, often required harsh reaction conditions.

The Physicochemical Impact of Fluorination

The unique properties of the fluorine atom are central to the utility of fluorinated benzoic acids in research and development. Its high electronegativity and small size lead to several advantageous modifications of a parent benzoic acid molecule:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine significantly increases the acidity of the carboxylic acid group, resulting in a lower pKa. This is crucial for influencing the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Strategically placing fluorine atoms at metabolically labile positions can block oxidation, thereby increasing a drug's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Key Synthetic Methodologies

The synthesis of fluorinated benzoic acids has evolved significantly since the early discoveries. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance.

The Balz-Schiemann Reaction

This classical method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. It is a reliable method for producing a wide range of fluorinated benzoic acids.

Oxidation of Fluorotoluenes

The oxidation of a methyl group on a fluorotoluene precursor is a common and often cost-effective method for synthesizing the corresponding fluorobenzoic acid. Various oxidizing agents, including potassium permanganate and nitric acid, can be employed.

Nucleophilic Aromatic Substitution (SNAAr)

For benzoic acids with activating groups (e.g., a nitro group) ortho or para to a leaving group, nucleophilic aromatic substitution with a fluoride source can be an effective synthetic route.

Modern Fluorination Techniques

More recent advancements in fluorination chemistry have provided new tools for the synthesis of these compounds. These include methods like decarboxylative fluorination, which allows for the direct replacement of a carboxylic acid group with fluorine, often under mild, photoredox-catalyzed conditions.

Applications in Drug Discovery

Fluorinated benzoic acids are integral components of numerous approved drugs across various therapeutic areas. The ability to fine-tune the properties of a molecule by fluorination has proven invaluable in drug design.

Anti-inflammatory Agents: COX Inhibition

A prominent application of fluorinated benzoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Diflunisal , a difluorophenyl derivative of salicylic acid, is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach lining, Platelets) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Diflunisal Diflunisal Diflunisal->COX1 Inhibits Diflunisal->COX2 Inhibits

Dry Eye Disease: LFA-1 Antagonism

Lifitegrast is a fluorinated benzoic acid derivative approved for the treatment of dry eye disease. It functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. LFA-1, present on T-cells, binds to intercellular adhesion molecule-1 (ICAM-1) on inflamed tissues, promoting T-cell activation and migration. Lifitegrast blocks this interaction, thereby reducing inflammation on the ocular surface.[1][6][7][8][9]

LFA1_ICAM1_Pathway T_Cell T-Cell LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Binds Inflammation T-Cell Activation & Inflammation ICAM1->Inflammation Epithelial_Cell Epithelial Cell Lifitegrast Lifitegrast Lifitegrast->LFA1 Blocks Binding

Type 2 Diabetes: PTP-MEG2 Inhibition

Certain fluorinated benzoic acid derivatives have been identified as potent inhibitors of protein tyrosine phosphatase megakaryocyte 2 (PTP-MEG2). PTP-MEG2 is a negative regulator of insulin signaling. By inhibiting PTP-MEG2, these compounds can enhance insulin sensitivity, making them promising therapeutic candidates for the treatment of type 2 diabetes.[10][11][12][13][14]

PTP_MEG2_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Activates Insulin_Signaling Insulin Signaling (Glucose Uptake) Insulin_Receptor->Insulin_Signaling PTP_MEG2 PTP-MEG2 PTP_MEG2->Insulin_Receptor Dephosphorylates (Inhibits) FB_Inhibitor Fluorinated Benzoic Acid Inhibitor FB_Inhibitor->PTP_MEG2 Inhibits

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of fluorinated benzoic acids.

Table 1: pKa Values of Selected Fluorinated Benzoic Acids

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
2,3-Difluorobenzoic Acid2.88
2,4-Difluorobenzoic Acid2.85
2,5-Difluorobenzoic Acid2.87
2,6-Difluorobenzoic Acid2.13
3,4-Difluorobenzoic Acid3.80
3,5-Difluorobenzoic Acid3.37
2,4,6-Trifluorobenzoic Acid1.83
3,4,5-Trifluorobenzoic Acid3.29

Table 2: Representative Synthetic Yields for Fluorinated Benzoic Acids

ProductStarting MaterialMethodYield (%)
4-Fluorobenzoic AcidEthyl p-aminobenzoateBalz-Schiemann63-69
2-Fluorobenzoic AcidAnthranilic AcidDiazotization/FluorinationNot specified
2-Fluorobenzoic Acido-FluorobenzaldehydeOxidation95
3-Bromo-4-fluorobenzoic acidFluorobenzeneAcylation/Bromination/Oxidation87

Table 3: Biological Activity of Selected Drugs Containing a Fluorinated Benzoic Acid Moiety

DrugTargetIC50Therapeutic Area
DiflunisalCOX-1/COX-2Not specifiedAnti-inflammatory
LifitegrastLFA-1Not specifiedDry Eye Disease
PTP-MEG2 Inhibitor (Compound 7)PTP-MEG20.034 µM (Ki)Type 2 Diabetes

Detailed Experimental Protocols

Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction[2]

Materials:

  • Ethyl p-aminobenzoate

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Boric acid

  • 60% Hydrofluoric acid

  • Potassium hydroxide

  • Ethyl alcohol (95%)

  • Ether

  • Methyl alcohol

Procedure:

  • Diazotization: A mixture of ethyl p-aminobenzoate (1 mole), water, and concentrated hydrochloric acid (2.5 moles) is warmed and then cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (1 mole) in water is added slowly while maintaining the temperature below 7°C.

  • Formation of the Diazonium Fluoborate: A cold solution of boric acid (1.1 moles) in 60% hydrofluoric acid (4 moles) is added to the diazonium solution, keeping the temperature below 10°C. The precipitated p-carbethoxybenzenediazonium fluoborate is filtered, washed with cold water, methyl alcohol, and ether, and then dried.

  • Thermal Decomposition: The dried fluoborate salt is heated in a distilling flask. The decomposition proceeds spontaneously after initial heating. The ethyl ester of p-fluorobenzoic acid is collected.

  • Hydrolysis: The collected ester is refluxed with a solution of potassium hydroxide in aqueous ethanol for one hour.

  • Isolation: The solution is filtered hot, and the filtrate is acidified with concentrated hydrochloric acid to precipitate p-fluorobenzoic acid. The product is filtered, dried, and can be further purified by recrystallization.

Synthesis of 2-Fluorobenzoic Acid from Anthranilic Acid[15]

Materials:

  • Anthranilic acid

  • Anhydrous hydrogen fluoride

  • Sodium nitrite

  • Methoxyethyl methyl ether

Procedure:

  • Anthranilic acid is used as the starting material.

  • Diazotization is carried out in methoxyethyl methyl ether as the solvent by adding anhydrous hydrogen fluoride and sodium nitrite.

  • The reaction mixture is refluxed for 3 hours.

  • The final product, 2-fluorobenzoic acid, is obtained after workup.

Synthesis_Workflow cluster_0 Balz-Schiemann Synthesis of 4-Fluorobenzoic Acid cluster_1 Synthesis of 2-Fluorobenzoic Acid Start_A Ethyl p-aminobenzoate Step1_A Diazotization (HCl, NaNO2, 0°C) Start_A->Step1_A Step2_A Fluoborate Formation (HBF4) Step1_A->Step2_A Step3_A Thermal Decomposition Step2_A->Step3_A Step4_A Hydrolysis (KOH, EtOH/H2O) Step3_A->Step4_A End_A 4-Fluorobenzoic Acid Step4_A->End_A Start_B Anthranilic Acid Step1_B Diazotization/Fluorination (HF, NaNO2) Start_B->Step1_B Step2_B Reflux Step1_B->Step2_B End_B 2-Fluorobenzoic Acid Step2_B->End_B

Conclusion

The discovery and development of fluorinated benzoic acids represent a significant chapter in the history of organic and medicinal chemistry. From their early, challenging syntheses to the sophisticated methods available today, these compounds have become indispensable tools for researchers. Their unique ability to modulate molecular properties has led to the creation of successful drugs and advanced materials. As our understanding of disease pathways deepens and synthetic methodologies continue to evolve, the importance of fluorinated benzoic acids in scientific innovation is set to grow even further. This guide provides a solid foundation for professionals in the field to appreciate the rich history and leverage the full potential of these remarkable molecules.

References

Potential Research Areas for 3-Amino-2,6-difluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2,6-difluorobenzoic acid, a fluorinated anthranilic acid derivative, is emerging as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a reactive aminobenzoic acid core, position it as a key component in the synthesis of novel therapeutic agents. This technical guide explores the core properties of this compound and outlines promising research avenues, with a particular focus on its application in the rapidly advancing field of targeted protein degradation.

Core Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueReference
CAS Number 83141-11-1[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Appearance Off-white to light brown crystalline powderCommercially available
Solubility Soluble in organic solvents such as DMSO and DMFGeneral chemical knowledge
Classification Protein Degrader Building BlockCommercially available

Synthesis of this compound

General Experimental Protocol: Reduction of a Nitrobenzoic Acid

This protocol is a representative method for the reduction of a nitroaromatic compound to its corresponding aniline, which can be adapted for the synthesis of this compound from 2,6-difluoro-3-nitrobenzoic acid.

Materials:

  • 2,6-difluoro-3-nitrobenzoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, for workup)

  • Sodium bicarbonate (NaHCO₃, for workup)

Procedure:

  • In a round-bottom flask, suspend 2,6-difluoro-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (excess, e.g., 5-10 eq) and ammonium chloride (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol and combine the filtrates.

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and adjust the pH to acidic (pH ~2-3) with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

DOT Script for Synthesis Workflow:

G start 2,6-Difluoro-3-nitrobenzoic acid reduction Reduction of Nitro Group start->reduction 1 reagents Fe, NH4Cl EtOH/H2O, Reflux reagents->reduction workup Filtration, Extraction, Purification reduction->workup 2 product This compound workup->product 3

Caption: General workflow for the synthesis of this compound.

Potential Research Area 1: Development of Novel PROTACs

The classification of this compound as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Design

This compound can be incorporated into the linker region of a PROTAC. The amino and carboxylic acid functionalities provide versatile handles for conjugation to both the warhead (targeting the protein of interest) and the E3 ligase ligand. The fluorine atoms can enhance the metabolic stability and cell permeability of the resulting PROTAC.

DOT Script for PROTAC Structure:

G warhead Warhead (Binds to Target Protein) linker Linker (incorporating this compound) warhead->linker e3_ligand E3 Ligase Ligand linker->e3_ligand G start This compound synthesis Derivative Library Synthesis start->synthesis screening Biological Screening (Antimicrobial, Anticancer, etc.) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-2,6-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Amino-2,6-difluorobenzoic acid and its methyl ester and amide derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine substituents.

Introduction

This compound is a valuable building block in the synthesis of various pharmacologically active molecules. The presence of two fluorine atoms on the benzene ring can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make its derivatives attractive candidates for the development of novel therapeutics, including enzyme inhibitors and modulators of signaling pathways implicated in diseases such as cancer.

Data Presentation

The following table summarizes key quantitative data for this compound and its synthesized derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)CAS Number
This compoundC₇H₅F₂NO₂173.12≥96%83141-11-1[1]
Methyl 3-amino-2,6-difluorobenzoateC₈H₇F₂NO₂187.14≥96%84832-02-0[2]
3-Amino-2,6-difluorobenzamideC₇H₆F₂N₂O172.13--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis starting from 2,6-difluorobenzoic acid, adapted from procedures for structurally similar compounds. The overall synthetic workflow is depicted below.

SynthesisWorkflow A 2,6-Difluorobenzoic acid B 3-Nitro-2,6-difluorobenzoic acid A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., Fe/HCl or H₂/Pd-C)

Figure 1: Synthetic workflow for this compound.

Step 1: Nitration of 2,6-Difluorobenzoic Acid to 3-Nitro-2,6-difluorobenzoic acid

  • Materials:

    • 2,6-Difluorobenzoic acid

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Ice bath

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,6-difluorobenzoic acid to concentrated sulfuric acid while stirring.

    • Once the acid has dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.

    • After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated 3-nitro-2,6-difluorobenzoic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 3-Nitro-2,6-difluorobenzoic acid to this compound

  • Materials:

    • 3-Nitro-2,6-difluorobenzoic acid

    • Iron powder (or Tin(II) chloride)

    • Concentrated hydrochloric acid

    • Ethanol

    • Sodium bicarbonate solution

    • Heating mantle and reflux condenser

  • Procedure:

    • To a suspension of 3-nitro-2,6-difluorobenzoic acid in a mixture of ethanol and water, add iron powder.

    • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

    • Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove the iron residues.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution until a pH of 7-8 is reached, which will precipitate the crude product.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of Methyl 3-amino-2,6-difluorobenzoate

This protocol describes the esterification of this compound.

EsterificationWorkflow A This compound B Methyl 3-amino-2,6-difluorobenzoate A->B Esterification (Methanol, H₂SO₄ or SOCl₂)

Figure 2: Workflow for the synthesis of Methyl 3-amino-2,6-difluorobenzoate.

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (or thionyl chloride)

    • Sodium bicarbonate solution

    • Heating mantle and reflux condenser

  • Procedure:

    • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride dropwise).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield pure Methyl 3-amino-2,6-difluorobenzoate.

Protocol 3: Synthesis of 3-Amino-2,6-difluorobenzamide

This protocol details the amidation of this compound.

AmidationWorkflow A This compound B 3-Amino-2,6-difluorobenzoyl chloride A->B Thionyl chloride C 3-Amino-2,6-difluorobenzamide B->C Ammonia

Figure 3: Workflow for the synthesis of 3-Amino-2,6-difluorobenzamide.

  • Materials:

    • This compound

    • Thionyl chloride

    • Ammonia solution (concentrated) or ammonia gas

    • Anhydrous dichloromethane

    • Ice bath

  • Procedure:

    • Suspend this compound in anhydrous dichloromethane and cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise to the suspension with stirring.

    • After the addition, allow the reaction to warm to room temperature and then reflux for 2-3 hours until a clear solution is formed.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-amino-2,6-difluorobenzoyl chloride.

    • Dissolve the crude acid chloride in anhydrous dichloromethane and cool in an ice bath.

    • Bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.

    • After the addition, stir the reaction mixture at room temperature for 1-2 hours.

    • Filter the reaction mixture to remove ammonium chloride precipitate.

    • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3-Amino-2,6-difluorobenzamide.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

Derivatives of aminobenzoic acids have shown promise as anticancer agents by modulating key cellular signaling pathways. For instance, the structurally related compound 2-amino-3-chlorobenzoic acid has been shown to target the PI3K/Akt signaling pathway in breast cancer cells[3][4]. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[5][6][7]. It is hypothesized that this compound derivatives may exhibit similar or enhanced activity due to the electronic effects of the fluorine atoms.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 3-Amino-2,6-difluorobenzoic acid derivative Inhibitor->PI3K Potential Inhibition

Figure 4: Potential mechanism of action of this compound derivatives on the PI3K/Akt signaling pathway.

The diagram above illustrates the canonical PI3K/Akt signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, to promote cell growth and proliferation while inhibiting apoptosis. This compound derivatives may act as inhibitors of key kinases in this pathway, such as PI3K or Akt, thereby blocking downstream signaling and exerting anti-cancer effects. Further screening and mechanistic studies are warranted to validate this hypothesis and identify specific molecular targets.

References

The Versatility of 3-Amino-2,6-difluorobenzoic Acid in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-2,6-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. The presence of the amino and carboxylic acid functionalities on the difluorinated benzene ring provides versatile handles for synthetic modifications, making it a key starting material for the development of a wide range of therapeutic agents. This document outlines the applications of this compound in the synthesis of bioactive compounds, provides detailed experimental protocols for its use in amide bond formation, and presents quantitative data on the biological activity of its derivatives.

Applications in Drug Discovery

This compound serves as a crucial scaffold for the synthesis of various classes of therapeutic agents, including:

  • Antibacterial Agents: The 2,6-difluorobenzamide moiety derived from this acid is a key component in a novel class of inhibitors targeting the bacterial cell division protein FtsZ. These inhibitors disrupt the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to bacterial cell death. This mechanism of action is a promising avenue for combating antibiotic resistance.

  • Kinase Inhibitors: The structural framework of this compound is utilized in the design of potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Derivatives of this acid have been incorporated into inhibitors of kinases such as Aurora kinases, which are key regulators of cell division.

  • Anti-inflammatory and Anti-cancer Agents: The unique electronic properties conferred by the fluorine atoms can lead to derivatives with potent anti-inflammatory and anti-cancer activities. The ability to modify the amino and carboxyl groups allows for the fine-tuning of activity against specific biological targets.

Data Presentation

The following tables summarize the biological activity of representative compounds synthesized using a 2,6-difluorobenzamide scaffold, highlighting the potential of derivatives of this compound.

Table 1: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives against FtsZ

Compound IDTarget OrganismMIC (µg/mL)
Derivative A Bacillus subtilis0.25 - 1
Derivative B Staphylococcus aureus< 10
Derivative C Staphylococcus aureus (resistant)< 10

Table 2: Kinase Inhibitory Activity of N-phenylbenzamide Derivatives

Compound IDKinase TargetIC50 (µM)Cancer Cell LineIC50 (µM)
Imidazole-based N-phenylbenzamide 4f ABL1 Kinase (computational)-A549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9
Imidazole-based N-phenylbenzamide 4e ABL1 Kinase (computational)-A549 (Lung)8.9
HeLa (Cervical)11.1
MCF-7 (Breast)9.2

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-aryl benzamides, a common class of compounds derived from this compound.

Protocol 1: General Procedure for Amide Coupling using DIC/HOBt

This protocol describes a general method for the formation of an amide bond between a carboxylic acid and an amine using diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Substituted aniline

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (CH₂Cl₂)

  • 0.5 N Sodium hydroxide (NaOH) solution

  • 10% Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (20 mL).

  • Add DIC (1.5 eq) and HOBt (1.5 eq) to the solution.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Continue stirring for approximately 12 hours at room temperature.

  • Quench the reaction by adding 20 mL of 0.5 N NaOH solution.

  • Separate the organic layer and wash it successively with 30 mL of 10% HCl solution and 30 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the desired N-aryl-3-amino-2,6-difluorobenzamide.[1]

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: One-Pot, Three-Component Synthesis of Imidazole-Based N-Phenylbenzamide Derivatives

This protocol outlines an efficient one-pot synthesis of more complex derivatives.

Materials:

  • 2-Formylbenzoic acid (or a related aldehyde-acid)

  • Substituted aniline

  • Diaminomaleonitrile

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A mixture of 2-formylbenzoic acid (10 mmol), a substituted aniline (10 mmol), and diaminomaleonitrile (10 mmol) in ethanol (20 mL) is refluxed for 2-4 hours.

  • After cooling to room temperature, the precipitated solid is filtered.

  • The solid is washed with a cold 1:1 mixture of ethanol and water.

  • The crude product is recrystallized from ethanol to afford the pure imidazole-based N-phenylbenzamide derivative.[2]

Expected Yield: 80-85%

Characterization: The structure of the synthesized compounds can be confirmed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2]

Signaling Pathways and Mechanisms of Action

The biological activity of compounds derived from this compound is often attributed to their interaction with specific signaling pathways.

FtsZ Inhibition Pathway

Derivatives of 2,6-difluorobenzamide act as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division.

FtsZ_Inhibition cluster_synthesis Synthesis cluster_inhibition Mechanism of Action A 3-Amino-2,6- difluorobenzoic acid B Amide Coupling A->B C 2,6-Difluorobenzamide Derivative B->C I Inhibition C->I D FtsZ Monomers E GTP Hydrolysis D->E F FtsZ Polymerization E->F G Z-Ring Formation F->G H Bacterial Cell Division G->H I->F Aurora_Kinase_Pathway cluster_regulation Cell Cycle Regulation cluster_pathway Aurora Kinase A Pathway G2 G2 Phase M Mitosis G2->M AURKA Aurora Kinase A (AURKA) G2->AURKA Centrosome Centrosome Maturation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle Cytokinesis Cytokinesis AURKA->Cytokinesis Inhibitor Kinase Inhibitor (Derived from 3-Amino-2,6-difluoro benzoic acid) Inhibition Inhibition Inhibitor->Inhibition Inhibition->AURKA

References

3-Amino-2,6-difluorobenzoic Acid: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2,6-difluorobenzoic acid is a valuable fluorinated building block in organic synthesis, particularly for the development of novel therapeutic agents. Its unique substitution pattern, featuring an amino group for versatile derivatization and two fluorine atoms that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties, makes it an attractive starting material for medicinal chemists. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of FtsZ inhibitors and quinazolinone-based compounds.

Application Notes

Synthesis of FtsZ Inhibitors

Derivatives of 2,6-difluorobenzamide have been identified as potent inhibitors of the bacterial cell division protein FtsZ.[1] This protein assembles into a Z-ring at the division site, which is crucial for bacterial cytokinesis.[2][3] Inhibition of FtsZ leads to the disruption of cell division and subsequent bacterial death, making it a promising target for new antibacterial agents.[2][3] this compound can serve as a key precursor for the synthesis of 3-substituted-2,6-difluorobenzamides, which have shown significant antibacterial activity.[1]

The general synthetic strategy involves the conversion of the 3-amino group of this compound to a hydroxyl group, followed by etherification to introduce various substituents. The carboxylic acid moiety is then converted to a primary amide.

Workflow for the Synthesis of 3-Substituted-2,6-difluorobenzamide FtsZ Inhibitors:

G A This compound B Amidation A->B C 3-Amino-2,6-difluorobenzamide B->C D Diazotization & Hydrolysis C->D E 3-Hydroxy-2,6-difluorobenzamide D->E F Etherification E->F G 3-Substituted-2,6-difluorobenzamide Derivatives F->G

Synthetic workflow for FtsZ inhibitors.
Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4] Anthranilic acids are common precursors for the synthesis of the quinazolinone scaffold.[5] this compound, as a substituted anthranilic acid, can be utilized to synthesize novel fluorinated quinazolinone derivatives, potentially leading to compounds with enhanced therapeutic profiles.

A common method for quinazolinone synthesis involves the reaction of an anthranilic acid derivative with an orthoester, such as triethyl orthoformate, followed by cyclization with an amine.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted-2,6-difluorobenzamide Derivatives as FtsZ Inhibitors

This protocol outlines a multi-step synthesis of 3-substituted-2,6-difluorobenzamide derivatives, starting from this compound.

Step 1: Synthesis of 3-Amino-2,6-difluorobenzamide

  • Materials: this compound, thionyl chloride, ammonia solution, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated ammonia solution (excess).

    • Stir the mixture for 1 hour at 0 °C and then for 2 hours at room temperature.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2,6-difluorobenzamide.

Step 2: Synthesis of 3-Hydroxy-2,6-difluorobenzamide

  • Materials: 3-Amino-2,6-difluorobenzamide, sodium nitrite, sulfuric acid, water.

  • Procedure:

    • Dissolve 3-amino-2,6-difluorobenzamide (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Heat the reaction mixture to 80 °C and stir for 1 hour.

    • Cool the mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-hydroxy-2,6-difluorobenzamide.

Step 3: Synthesis of 3-Alkoxy-2,6-difluorobenzamide Derivatives (General Procedure)

  • Materials: 3-Hydroxy-2,6-difluorobenzamide, appropriate alkyl halide (e.g., 1-bromo-3-chloropropane), potassium carbonate, anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 3-hydroxy-2,6-difluorobenzamide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and the corresponding alkyl halide (1.2 eq).

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Cool the mixture to room temperature, pour it into ice water, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxy-2,6-difluorobenzamide derivative.

Protocol 2: Synthesis of a Quinazolinone Derivative

This protocol describes a potential synthesis of a quinazolinone derivative from this compound.

  • Materials: this compound, triethyl orthoformate, a primary amine (e.g., aniline), acetic acid.

  • Procedure:

    • A mixture of this compound (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at reflux for 4 hours.

    • The excess triethyl orthoformate is removed under reduced pressure.

    • The primary amine (1.1 eq) and a catalytic amount of acetic acid are added to the residue.

    • The reaction mixture is heated at 120 °C for 6 hours.

    • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

    • The crude product is purified by recrystallization or column chromatography to yield the desired quinazolinone derivative.

Data Presentation

Table 1: Antibacterial Activity of 3-Substituted-2,6-difluorobenzamide Derivatives [1]

CompoundSubstituent (R)MIC (μg/mL) vs. Bacillus subtilisMIC (μg/mL) vs. Staphylococcus aureus (Susceptible)MIC (μg/mL) vs. Staphylococcus aureus (Resistant)
7 -(CH₂)₃-Cl0.25 - 1< 10< 10
12 -(CH₂)₃-Br0.25 - 1< 10< 10
17 -(CH₂)₄-CH₃0.25 - 1< 10< 10

Signaling Pathway and Experimental Workflow Visualization

FtsZ Inhibition Pathway

The following diagram illustrates the mechanism of bacterial cell division and the point of intervention by FtsZ inhibitors.

G cluster_0 Bacterial Cell Division FtsZ_monomers FtsZ Monomers FtsZ_GTP FtsZ-GTP Complex FtsZ_monomers->FtsZ_GTP GTP binding GTP GTP Polymerization Polymerization FtsZ_GTP->Polymerization Z_ring Z-Ring Formation Polymerization->Z_ring Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Cell_Division Cell Division Septum->Cell_Division Inhibitor FtsZ Inhibitor (e.g., 2,6-difluorobenzamide derivative) Inhibitor->Polymerization Inhibits

Mechanism of FtsZ inhibition.

Experimental Workflow for Synthesis and Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

G Start This compound Synthesis Chemical Synthesis (e.g., Amidation, Cyclization) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BioAssay Biological Activity Screening (e.g., MIC Assay) Characterization->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

General experimental workflow.

References

Application Notes and Protocols: Reaction Mechanism of 3-Amino-2,6-difluorobenzoic Acid with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2,6-difluorobenzoic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its polysubstituted aromatic ring offers a scaffold for creating complex molecules with specific electronic and steric properties. Understanding the reaction mechanism of this compound with electrophiles is crucial for predicting reaction outcomes and designing synthetic routes.

This document provides a detailed analysis of the electrophilic aromatic substitution (EAS) reactions on this compound. It outlines the governing principles of regioselectivity based on the electronic effects of the substituents and provides generalized protocols for key electrophilic reactions.

Core Principles: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The general mechanism proceeds in two main steps:

  • Attack by the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking an electron-deficient species (the electrophile, E⁺). This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the stable aromatic system.[1]

The reactivity and regioselectivity (the position of substitution) are dictated by the substituents already present on the ring.[2] Substituents are broadly classified as:

  • Activating Groups: Electron-donating groups (EDGs) that increase the nucleophilicity of the ring, making it more reactive than benzene. They direct incoming electrophiles to the ortho and para positions.[3]

  • Deactivating Groups: Electron-withdrawing groups (EWGs) that decrease the ring's nucleophilicity, making it less reactive than benzene. They typically direct incoming electrophiles to the meta position.[4]

Analysis of Substituent Effects in this compound

The regioselectivity of electrophilic attack on this compound is determined by the cumulative effects of its three different substituents: an amino group (-NH₂), a carboxylic acid group (-COOH), and two fluorine atoms (-F).

  • Amino Group (-NH₂): Located at the C3 position, the amino group is a powerful activating group. Its nitrogen atom possesses a lone pair of electrons that it can donate into the ring through resonance, significantly increasing the electron density at the positions ortho (C2, C4) and para (C6) to it.[5] This strong resonance effect makes it a potent ortho, para-director.

  • Carboxylic Acid Group (-COOH): Positioned at C1, the carboxylic acid group is a moderately deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive.[4] It is a meta-director, guiding incoming electrophiles to the C3 and C5 positions.[4]

  • Fluorine Atoms (-F): Located at C2 and C6, halogens exhibit a dual nature. They are deactivating due to their strong electron-withdrawing inductive effect. However, they are ortho, para-directors because their lone pairs can be donated via resonance to stabilize the arenium ion intermediate.[2]

Data Presentation: Substituent Properties
SubstituentPositionElectronic EffectClassificationDirecting Influence
-COOHC1Electron-Withdrawing (Inductive & Resonance)Deactivatingmeta (to C3, C5)
-FC2Electron-Withdrawing (Inductive), Donating (Resonance)Deactivatingortho, para (to C3, C5)
-NH₂C3Electron-Donating (Resonance), Withdrawing (Inductive)Activatingortho, para (to C2, C4, C6)
-FC6Electron-Withdrawing (Inductive), Donating (Resonance)Deactivatingortho, para (to C1, C5)
Predicted Regioselectivity

The directing influences of the substituents converge to favor specific positions for electrophilic attack.

  • Position C4: Strongly activated by the powerful ortho-directing amino group. It is also activated by the para-directing fluorine at C6.

  • Position C5: Activated by the meta-directing carboxylic acid group and the para/ortho-directing fluorine atoms at C2 and C6, respectively.

Visualization of Directing Effects and Reaction Mechanism

Caption: Directing influences on the this compound ring.

G cluster_workflow General EAS Workflow start Aromatic Ring + Reagents gen_E Generation of Electrophile (E⁺) start->gen_E attack Nucleophilic Attack by Ring gen_E->attack E⁺ sigma Formation of Sigma Complex (Arenium Ion) attack->sigma deprotonation Deprotonation by Base sigma->deprotonation -H⁺ product Substituted Aromatic Product deprotonation->product

Caption: Generalized workflow for electrophilic aromatic substitution (EAS).

Experimental Protocols for Key Reactions

The following are generalized protocols for common electrophilic aromatic substitution reactions, adapted for this compound. Note: These protocols are predictive and require experimental optimization. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring.

  • Predicted Major Product: 3-Amino-2,6-difluoro-4-nitrobenzoic acid.

  • Protocol:

    • In a round-bottom flask cooled in an ice-water bath (0-5 °C), slowly add this compound (1.0 eq) to concentrated sulfuric acid (H₂SO₄, ~3-4 mL per gram of starting material) with stirring until fully dissolved.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1 mL) in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the benzoic acid, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid product.

    • Purify the crude product by recrystallization if necessary.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br) onto the ring. The strong activation by the amino group may preclude the need for a Lewis acid catalyst.

  • Predicted Major Product: 3-Amino-4-bromo-2,6-difluorobenzoic acid.

  • Protocol:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise with stirring. Protect the reaction from light.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

    • If a precipitate forms, collect it by filtration. Otherwise, perform a liquid-liquid extraction.

    • Wash the isolated solid or organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

Friedel-Crafts Acylation (via Protected Amine)

Friedel-Crafts reactions typically fail with anilines because the basic amino group complexes with and deactivates the Lewis acid catalyst.[6][7] Therefore, a protection-acylation-deprotection sequence is required.

  • Predicted Final Product: 3-Amino-4-acetyl-2,6-difluorobenzoic acid.

Step A: Protection of the Amino Group

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add pyridine or triethylamine (1.2 eq) and cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Acetamido-2,6-difluorobenzoic acid.

Step B: Friedel-Crafts Acylation

  • Suspend the protected starting material, 3-Acetamido-2,6-difluorobenzoic acid (1.0 eq), in a suitable solvent like dichloromethane or 1,2-dichloroethane.

  • Add aluminum chloride (AlCl₃, 2.5-3.0 eq) portion-wise at 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.2 eq).

  • Allow the reaction to stir at room temperature or with gentle heating until complete.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the acylated intermediate.

Step C: Deprotection of the Amide

  • Reflux the product from Step B in an aqueous acidic (e.g., 6M HCl) or basic (e.g., 10% NaOH) solution until the amide is hydrolyzed.

  • Neutralize the solution to precipitate the final product, 3-Amino-4-acetyl-2,6-difluorobenzoic acid.

  • Collect the solid by filtration, wash with water, and dry.

Summary of Predicted Reactions

ReactionElectrophileReagentsPredicted Major ProductKey Considerations
NitrationNO₂⁺HNO₃, H₂SO₄3-Amino-2,6-difluoro-4-nitrobenzoic acidReaction must be kept at low temperature.
BrominationBr⁺ (or Br₂)Br₂, Acetic Acid3-Amino-4-bromo-2,6-difluorobenzoic acidLewis acid may not be necessary due to -NH₂ activation.
AcylationRCO⁺1. Ac₂O (Protection)2. RCOCl, AlCl₃3. H₃O⁺ (Deprotection)3-Amino-4-acyl-2,6-difluorobenzoic acidAmino group must be protected to prevent catalyst poisoning.[7]

References

Application Note: Protocols for the N-acylation of 3-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylated aminobenzoic acids are significant structural motifs in medicinal chemistry and materials science. The incorporation of fluorine atoms into these molecules can enhance metabolic stability, binding affinity, and lipophilicity. This document provides detailed protocols for the N-acylation of 3-Amino-2,6-difluorobenzoic acid, a valuable building block in the synthesis of novel pharmaceuticals and functional materials. The electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the amino group, which may necessitate optimized reaction conditions for efficient amide bond formation.[1] The following protocols describe two robust methods for the N-acylation of this substrate.

General Reaction Principle

The N-acylation of this compound involves the reaction of the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent, to form a stable amide bond. A base is typically required to neutralize the acidic byproduct generated during the reaction.[2]

Experimental Protocols

Protocol 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This method is a widely used and efficient procedure for amide bond formation.[1][2] It involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[1][2]

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 - 2.0 equivalents)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.[1]

  • Slowly add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.[1][2]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.[2]

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-acylated product.[1][2]

Protocol 2: Acylation using Carboxylic Acids with a Coupling Agent

Materials:

  • This compound

  • Carboxylic acid (1.0 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Stir the solution at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equivalent) and DIPEA (2.0 equivalents) in anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 0.5 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the N-acylation of an aminobenzoic acid, which can be used as a starting point for the optimization of the N-acylation of this compound.

Acylating AgentBase/Coupling SystemSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT4 - 885 - 95
Benzoyl ChloridePyridineTHF0 to RT6 - 1280 - 90
Acetic AcidEDC/HOBt/DIPEADMFRT12 - 2475 - 85
Benzoic AcidDCC/DMAPDCMRT12 - 1870 - 80

Visualizations

experimental_workflow cluster_p1 Protocol 1: Acyl Chloride Method cluster_p2 Protocol 2: Coupling Agent Method p1_start Dissolve this compound and Base in Anhydrous Solvent p1_react Add Acyl Chloride dropwise at 0°C, then stir at Room Temperature p1_start->p1_react Reaction Setup p1_workup Aqueous Workup: Water Quench, Extraction, Washes p1_react->p1_workup Reaction Completion p1_purify Purification: Recrystallization or Chromatography p1_workup->p1_purify Crude Product p1_product N-Acylated Product p1_purify->p1_product Pure Product p2_activate Activate Carboxylic Acid with Coupling Agent (e.g., EDC/HOBt) p2_add_amine Add this compound and Base (e.g., DIPEA) p2_activate->p2_add_amine Activated Ester p2_react Stir at Room Temperature p2_add_amine->p2_react p2_workup Aqueous Workup: Extraction and Washes p2_react->p2_workup Reaction Completion p2_purify Purification: Column Chromatography p2_workup->p2_purify Crude Product p2_product N-Acylated Product p2_purify->p2_product Pure Product

Caption: Workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease-causing proteins previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to co-opt the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[1][2]

A PROTAC molecule is comprised of three principal components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2][3] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can catalytically induce further degradation cycles.[1]

The modular nature of PROTACs allows for rational design and systematic optimization.[4] This document provides detailed application notes and protocols for the synthesis of key building blocks for two of the most widely utilized E3 ligases in PROTAC design: Von Hippel-Lindau (VHL) and Cereblon (CRBN).[3][5]

Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by hijacking the Ubiquitin-Proteasome System. The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation, which leads to the eventual elimination of the target Protein of Interest (POI).

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Cycle cluster_formation PROTAC-Mediated Protein Degradation Cycle PROTAC PROTAC POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release Ternary->E3 Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application Note 1: Synthesis of a Von Hippel-Lindau (VHL) E3 Ligase Ligand

The VHL E3 ligase is a cornerstone of PROTAC development.[5][6] Potent and well-characterized small molecule ligands that bind to VHL are essential building blocks for constructing effective degraders.[5] This section details a reliable, optimized protocol for the synthesis of a versatile VHL ligand precursor, which can be readily functionalized with a linker for PROTAC assembly. The presented protocol enables efficient, multi-gram access to this crucial intermediate.[7]

Experimental Protocol: Synthesis of VHL Ligand Precursor

This protocol is adapted from established methods for synthesizing key intermediates for VHL ligands.[7][8] The workflow involves a multi-step synthesis starting from commercially available materials.

Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

  • This starting material is commercially available or can be synthesized via standard procedures.

Step 2: Coupling with the core amine

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine core structure (e.g., a functionalized aminobenzonitrile) (1.0 eq) and Boc-Hyp-OH (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Agents: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 3: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected intermediate from Step 2 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting TFA salt is often used directly in the next step without further purification.

Step 4: Final Acylation

  • Reaction Setup: Dissolve the TFA salt from Step 3 in anhydrous DMF. Add the desired carboxylic acid (e.g., 1-cyanocyclopropanecarboxylic acid) (1.1 eq), HATU (1.2 eq), and DIPEA (4.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up as described in Step 2. Purify the final product by preparative HPLC to yield the desired VHL ligand precursor.

Data Presentation: Synthesis of VHL Ligand
StepProductStarting MaterialsReagentsYield (%)Purity (%)
2 Boc-protected intermediateAmine core, Boc-Hyp-OHHATU, DIPEA, DMF75-85>95 (LC-MS)
3 Amine-TFA SaltBoc-protected intermediateDCM, TFA~100 (Crude)Used directly
4 Final VHL Ligand PrecursorAmine-TFA Salt, Carboxylic acidHATU, DIPEA, DMF70-80>98 (HPLC)

Application Note 2: Synthesis of a Cereblon (CRBN) E3 Ligase Ligand-Linker Conjugate

Cereblon (CRBN) is another widely exploited E3 ligase in PROTAC technology, with ligands commonly derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide.[3][9][10] This section describes the synthesis of a pomalidomide-based building block pre-conjugated to a PEG linker, creating a versatile intermediate for the final PROTAC assembly via "click chemistry."[11][12]

Experimental Protocol: Synthesis of Pomalidomide-PEG-Azide

This protocol outlines the functionalization of pomalidomide with an azide-terminated PEG linker, a key step for modular PROTAC library synthesis.[11]

Step 1: Synthesis of 4-fluoro-thalidomide

  • This intermediate can be synthesized from 3-fluorophthalic anhydride and glutamine methyl ester hydrochloride following literature procedures.

Step 2: Synthesis of Pomalidomide

  • React 4-fluoro-thalidomide with ammonia in a sealed vessel to generate pomalidomide.

Step 3: Alkylation with Azide-Linker

  • Reaction Setup: In a dry, sealed reaction vial, suspend pomalidomide (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq) to the suspension.

  • Addition of Linker: Add the azide-terminated PEG linker with a suitable leaving group (e.g., 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane) (1.2 eq).

  • Reaction: Heat the mixture at 80 °C for 12-16 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the Pomalidomide-PEG-Azide conjugate.

Data Presentation: Synthesis of CRBN Ligand-Linker
StepProductStarting MaterialsReagentsYield (%)Purity (%)
3 Pomalidomide-PEG-AzidePomalidomide, Linker-BrK₂CO₃, DMF50-65>95 (HPLC)

Application Note 3: Modular PROTAC Assembly via Click Chemistry

The modular assembly of PROTACs allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR), particularly concerning linker length and composition.[13] Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a highly efficient method for conjugating building blocks.[11]

General Synthetic Workflow

The overall workflow involves synthesizing functionalized building blocks—an E3 ligand with one clickable handle (e.g., azide) and a POI ligand with the complementary handle (e.g., alkyne)—followed by their conjugation.[11]

PROTAC_Synthesis_Workflow Modular PROTAC Synthesis Workflow start1 POI Ligand (Warhead) step1 Functionalization (e.g., Add Alkyne) start1->step1 start2 E3 Ligase Ligand (e.g., Pomalidomide) step2 Functionalization (e.g., Add Azide-Linker) start2->step2 intermediate1 Alkyne-Warhead step1->intermediate1 intermediate2 Azide-E3-Linker step2->intermediate2 click Click Chemistry (CuAAC) intermediate1->click intermediate2->click purify Purification (HPLC) click->purify final Final PROTAC Molecule purify->final

Caption: Workflow for modular PROTAC synthesis via click chemistry.

Experimental Protocol: Final PROTAC Assembly

This protocol describes the final conjugation of an alkyne-functionalized POI ligand with the Pomalidomide-PEG-Azide synthesized in Application Note 2.[11]

  • Reaction Setup: In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and the Pomalidomide-PEG-Azide (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water or DMF).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) and sodium ascorbate (0.2 eq) in water.

  • Reaction: Add the catalyst solution to the reaction mixture containing the alkyne and azide components. Stir vigorously at room temperature for 2-12 hours. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction progress by LC-MS for the disappearance of starting materials and the appearance of the desired PROTAC product mass.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude PROTAC using reverse-phase preparative HPLC to obtain the final product with high purity (>95%).

  • Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR.

Data Presentation: PROTAC Performance

The efficacy of a synthesized PROTAC is evaluated biologically. Key metrics include DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[14]

PROTAC IDLinker TypeE3 LigaseTarget POIDC₅₀ (nM)Dₘₐₓ (%)
Example-1 PEG4CRBNBRD415>90
Example-2 PEG6CRBNBRD48>95
Example-3 Alkyl-C5VHLBTK25>85
Example-4 Alkyl-C8VHLBTK12>90

Note: Data is representative and will vary based on the specific POI ligand, linker, and E3 ligand combination.

Conclusion

The synthesis of protein degrader building blocks is a critical process in the development of novel therapeutics. The modular strategies outlined in these application notes, utilizing robust and well-characterized E3 ligase ligands for VHL and CRBN, provide a reliable framework for researchers. By employing efficient synthetic protocols and versatile conjugation techniques like click chemistry, scientists can rapidly assemble and evaluate libraries of PROTACs to optimize degradation potency and selectivity, accelerating the discovery of new medicines.

References

Application Notes and Protocols for 3-Amino-2,6-difluorobenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Hits identified from these screens, although often exhibiting weak affinity, provide high-quality starting points for optimization into potent and drug-like candidates.

3-Amino-2,6-difluorobenzoic acid is a valuable fragment for FBDD due to its desirable physicochemical properties. The presence of fluorine atoms can enhance binding affinity, metabolic stability, and membrane permeability. The amino and carboxylic acid moieties provide versatile handles for synthetic elaboration, allowing for rapid exploration of the surrounding chemical space of a target's binding site. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in an FBDD campaign.

Data Presentation: Physicochemical Properties and Screening Data

A summary of the key physicochemical properties of this compound and hypothetical screening data for a representative FBDD campaign are presented below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅F₂NO₂
Molecular Weight173.12 g/mol
XLogP31.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1

Table 2: Hypothetical Biophysical Screening Data for this compound

Screening TechniqueTarget ProteinResultQuantitative Metric
Surface Plasmon Resonance (SPR)Kinase XHitK_D = 250 µM
Thermal Shift Assay (TSA)Protease YHitΔT_m = 2.5 °C
Saturation Transfer Difference NMRBromodomain ZHitSTD Signal Observed

Table 3: Structure-Activity Relationship (SAR) Data for Analogs of this compound against Kinase X

Compound IDR Group (at 3-amino position)K_D (µM) via SPR
1 (Parent Fragment)H250
1a -CH₃150
1b -C(=O)CH₃80
1c -SO₂CH₃120

Experimental Protocols

Protocol 1: Fragment Library Preparation

Objective: To prepare a solution of this compound suitable for use in biophysical screening assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a 100 mM stock solution of this compound in 100% DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge the stock solution at 14,000 rpm for 10 minutes to pellet any insoluble material.

  • Carefully transfer the supernatant to a new, clean tube.

  • For screening assays, prepare working solutions by diluting the stock solution in the appropriate assay buffer (e.g., PBS). The final DMSO concentration in the assay should be kept below 1% (v/v) to minimize its effect on protein stability and binding interactions.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Objective: To identify and quantify the binding of this compound to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound working solutions (serial dilutions from 500 µM to 1 µM)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry.

  • Equilibrate the chip with running buffer until a stable baseline is achieved.

  • Inject a series of concentrations of this compound over the sensor surface.

  • Monitor the change in response units (RU) to measure binding.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (K_D).

Protocol 3: Thermal Shift Assay (TSA)

Objective: To detect the binding of this compound to a target protein by measuring changes in its thermal stability.

Materials:

  • Real-time PCR instrument

  • SYPRO Orange dye

  • Target protein solution

  • This compound working solutions

  • Assay buffer

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Add this compound to the wells at a final concentration of 100 µM. Include a no-ligand control (DMSO only).

  • Seal the plate and centrifuge briefly.

  • Perform a melt curve experiment on the real-time PCR instrument, increasing the temperature from 25 °C to 95 °C in 0.5 °C increments.

  • Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • The melting temperature (T_m) is the inflection point of the melt curve. A positive shift in T_m (ΔT_m) in the presence of the fragment indicates binding.

Protocol 4: Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To identify the binding of this compound to a target protein in solution and to map its binding epitope.

Materials:

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

  • Target protein solution in a deuterated buffer (e.g., d6-PBS)

  • This compound stock solution in d6-DMSO

  • NMR tubes

Procedure:

  • Prepare two NMR samples: one containing the target protein and this compound, and a control sample with only the fragment.

  • Acquire a 1D proton NMR spectrum of the control sample to identify the fragment's resonances.

  • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound fragment.

  • The presence of signals in the STD spectrum that correspond to the fragment's protons confirms binding. The relative intensities of the STD signals can provide information about which parts of the fragment are in closest proximity to the protein.

Visualizations

FBDD_Workflow cluster_prep Preparation cluster_screening Screening & Hit ID cluster_optimization Optimization Fragment_Library Fragment Library (including 3-Amino-2,6- difluorobenzoic acid) Primary_Screening Primary Screening (SPR, TSA) Fragment_Library->Primary_Screening Target_Protein Target Protein Preparation Target_Protein->Primary_Screening Hit_Validation Hit Validation (NMR, ITC) Primary_Screening->Hit_Validation Hits SAR_by_Synthesis SAR by Chemical Synthesis Hit_Validation->SAR_by_Synthesis Validated Hits Structure_Based_Design Structure-Based Design (X-ray, Cryo-EM) SAR_by_Synthesis->Structure_Based_Design Lead_Compound Lead Compound SAR_by_Synthesis->Lead_Compound Structure_Based_Design->SAR_by_Synthesis

Caption: Fragment-Based Drug Discovery Workflow.

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase_X Kinase X (Target Protein) Receptor->Kinase_X Activates Fragment_Hit 3-Amino-2,6-difluorobenzoic acid derivative Fragment_Hit->Kinase_X Inhibits Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: Hypothetical Kinase X Signaling Pathway Inhibition.

Logical_Relationship Fragment This compound Amino_Group 3-Amino Group Fragment->Amino_Group Carboxylic_Acid 2-Carboxylic Acid Fragment->Carboxylic_Acid Fluorine_Atoms 2,6-Difluoro Groups Fragment->Fluorine_Atoms Vector_1 Growth Vector 1 (Amide/Sulfonamide Formation) Amino_Group->Vector_1 Vector_2 Growth Vector 2 (Ester/Amide Formation) Carboxylic_Acid->Vector_2 Property_Modulation Property Modulation (pKa, Lipophilicity, H-bonding) Fluorine_Atoms->Property_Modulation

Caption: Hit-to-Lead Optimization Vectors.

Application Notes and Protocols for Suzuki Coupling with 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This methodology is particularly vital in pharmaceutical and materials science for the construction of biaryl scaffolds, which are prevalent in biologically active molecules and advanced materials.[3][4]

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-Amino-2,6-difluorobenzoic acid. This substrate presents a unique set of challenges due to its electronic and steric properties. The presence of two ortho-fluorine atoms to the presumed coupling site (if starting from a halo-derivative) introduces significant steric hindrance and electron deficiency. Furthermore, the amino and carboxylic acid functional groups necessitate careful selection of reaction conditions to avoid side reactions and ensure high yields. The protocols outlined below are designed to address these challenges by employing modern catalyst systems and optimized conditions derived from studies on structurally related and sterically demanding substrates.[5][6]

Principle and Reactivity Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide. For substrates like this compound, the corresponding bromo or iodo derivative would be used. The reactivity order is generally I > Br > OTf >> Cl.[7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Challenges with this compound:

  • Steric Hindrance: The two ortho-fluorine atoms can slow down both the oxidative addition and reductive elimination steps. To overcome this, bulky, electron-rich phosphine ligands are often required to promote these steps.[5]

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can affect the reactivity of the aryl halide.

  • Functional Group Compatibility: The free amino group can potentially coordinate to the palladium catalyst, influencing its activity. While many modern catalysts tolerate free amines, N-protection (e.g., as a Boc-carbamate) can sometimes prevent side reactions like dehalogenation.[9] The carboxylic acid will be deprotonated by the base to form a carboxylate salt, which is generally well-tolerated.

  • Protodeboronation: If using a boronic acid derivative of this compound, the ortho-fluoro groups can make it susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under basic conditions.[6] Highly active catalysts that allow for lower temperatures and shorter reaction times can mitigate this issue.[10][11]

Data Presentation: Suzuki Coupling of Structurally Similar Substrates

The following table summarizes representative yields and conditions for Suzuki coupling reactions involving substrates with steric and electronic features comparable to derivatives of this compound. This data serves as a benchmark for what can be expected.

Aryl Halide/TriflateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-2,6-difluorobenzenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100298[12]
2-Bromoaniline4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001692[13]
Methyl 4-amino-3-bromobenzoatePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[13]
1-Bromo-2,4,6-trimethylbenzenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene1001295[5]
4-Bromo-2,6-difluoroanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux1285[14]
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.599[3]

Experimental Protocols

The following protocols provide a detailed methodology for the Suzuki coupling of a halo-derivative of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: General Procedure for Suzuki Coupling

This protocol employs a highly active catalyst system suitable for sterically hindered and electron-deficient substrates.

Materials:

  • 3-Amino-5-bromo-2,6-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Amino-5-bromo-2,6-difluorobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Palladium(II) Acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 to 5:1 dioxane:water mixture. The final concentration of the aryl halide should be approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate, possibly with 1% acetic acid) to afford the pure biaryl product.

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling prep 1. Preparation - Add reactants & base to flask - Purge with inert gas cat_add 2. Catalyst Addition - Add Pd(OAc)2 & SPhos ligand prep->cat_add solv_add 3. Solvent Addition - Add degassed Dioxane/Water cat_add->solv_add reaction 4. Reaction - Heat at 100-110 °C - Stir for 4-24 h solv_add->reaction monitor 5. Monitoring - Check completion via TLC/LC-MS reaction->monitor workup 6. Workup - Cool, dilute, acidify - Extract with Ethyl Acetate monitor->workup purify 7. Purification - Dry & concentrate organic layers - Column Chromatography workup->purify char 8. Characterization - Obtain NMR, MS, etc. purify->char

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Key Component Relationships

Component_Relationships Key Components and Their Roles in the Suzuki Coupling sub 3-Amino-2,6-difluoro- benzoic Acid Derivative (Aryl Halide) cat Palladium Catalyst (e.g., Pd(OAc)2) sub->cat Oxidative Addition bor Arylboronic Acid base Base (e.g., K3PO4) bor->base Activates prod Biaryl Product lig Bulky Ligand (e.g., SPhos) cat->lig Forms Active Catalyst cat->prod Catalytic Cycle

Caption: Relationships between key reactants and reagents.

References

Application Notes and Protocols for Incorporating 3-Amino-2,6-difluorobenzoic Acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 3-Amino-2,6-difluorobenzoic acid, a conformationally restricted aromatic amino acid, offers the potential to enhance metabolic stability, influence secondary structure, and improve binding affinity of peptide-based therapeutics. The fluorine atoms can increase hydrophobicity and alter the electronic properties of the peptide, potentially leading to improved bioactivity and bioavailability.[1][2][3]

These application notes provide a comprehensive guide to the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Given the steric hindrance and electronic effects of the difluoro-substituted aromatic ring, specific considerations for coupling and characterization are detailed.

Challenges and Considerations

The primary challenge in incorporating this compound lies in the steric hindrance posed by the ortho-fluorine atom, which can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions.[4][5] Microwave-assisted SPPS can be a valuable technique to overcome these difficulties by driving conventionally challenging couplings to completion more quickly and efficiently.[4]

Furthermore, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the aniline amine, making peptide bond formation more challenging compared to standard amino acids. Therefore, the use of highly efficient coupling reagents is recommended.

Data Presentation

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentFull NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh coupling efficiency, low racemization.[6]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFast reaction kinetics, suitable for hindered couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for difficult couplings, though may generate colored byproducts.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh reactivity, particularly for N-methylated and other hindered residues.[6]
Table 2: Typical Solid-Phase Peptide Synthesis (SPPS) Cycle Parameters (Guideline)
StepReagent/SolventTimeNotes
Swell Resin DMF30-60 minEnsure complete swelling of the resin beads.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minTwo treatments ensure complete removal of the Fmoc group.
Washing DMF5 x 1 minThorough washing is crucial to remove residual piperidine.
Coupling See Protocol 2.12-12 hoursExtended coupling times or double coupling may be necessary.
Washing DMF3 x 1 minRemove excess reagents and byproducts.
Capping (Optional) Acetic anhydride/DIPEA in DMF20 minTo block any unreacted amino groups and prevent deletion sequences.
Table 3: Characterization Data for a Hypothetical Peptide Containing this compound (Example)
Peptide SequenceAnalytical MethodExpected Result
Ac-Tyr-(3-Amino-2,6-difluorobenzoyl)-Gly-Phe-NH2RP-HPLCSingle major peak with purity >95%
LC-MS (ESI+)Calculated [M+H]+: m/z XXX.XXX, Found: m/z XXX.XXX
19F NMRCharacteristic signals for the two fluorine atoms.

Note: The exact mass and retention time will depend on the full peptide sequence.

Experimental Protocols

Protocol 1: Fmoc Protection of this compound

This protocol describes the protection of the amino group of this compound with the Fmoc group, a prerequisite for its use in Fmoc-based SPPS.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain Fmoc-3-amino-2,6-difluorobenzoic acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual SPPS of a peptide incorporating Fmoc-3-amino-2,6-difluorobenzoic acid using a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-amino-2,6-difluorobenzoic acid)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

2.1. Coupling of Fmoc-3-amino-2,6-difluorobenzoic acid:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Perform Fmoc deprotection of the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • In a separate vial, pre-activate the Fmoc-3-amino-2,6-difluorobenzoic acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For this sterically hindered amino acid, extended coupling times (up to 12 hours) or double coupling (repeating the coupling step with fresh reagents) may be necessary.

  • Monitor the coupling efficiency using a qualitative ninhydrin test. A negative result (no blue color) indicates complete coupling.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

2.2. Peptide Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

2.3. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization

3.1. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

3.2. Characterization:

  • Confirm the identity and purity of the peptide using LC-MS to determine the molecular weight and assess purity.

  • Further characterization can be performed using amino acid analysis and sequencing.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conformational_Constraint cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide Chain A1 A1 B1 B1 A1->B1 C1 C1 B1->C1 D1 D1 C1->D1 A2 A2 B2 B2 A2->B2 Rigid Linker (this compound) C2 C2 B2->C2 D2 D2 C2->D2

Caption: Introduction of a rigid linker to constrain peptide conformation.

Signaling_Pathway Peptide Fluorinated Peptide Receptor Cell Surface Receptor Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, specifically focusing on the utility of 3-Amino-2,6-difluorobenzoic acid as a starting material. The following protocols describe a two-step synthesis of 5,8-difluoro-2,3-disubstituted-quinazolin-4(3H)-ones, proceeding through a 5,8-difluoro-2-substituted-4H-3,1-benzoxazin-4-one intermediate. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinazolinone scaffold.

The protocols provided are based on well-established synthetic methodologies for analogous anthranilic acids and have been adapted for this compound. Researchers should consider these as a starting point for optimization in their specific laboratory settings.

General Synthetic Strategy

The synthesis of 5,8-difluoro-2,3-disubstituted-quinazolin-4(3H)-ones from this compound is a robust two-step process. The initial step involves the acylation of the starting material with an appropriate acyl chloride in the presence of a base, such as pyridine, to yield a cyclized 5,8-difluoro-2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to afford the target 2,3-disubstituted quinazolinone. This versatile approach allows for the introduction of a wide array of substituents at the 2 and 3-positions of the quinazolinone core, facilitating the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery.

Synthesis_Workflow start Start: This compound protocol1 Protocol 1: Formation of Benzoxazinone start->protocol1 Acyl Chloride (R1COCl), Pyridine intermediate Intermediate: 5,8-Difluoro-2-substituted- 4H-3,1-benzoxazin-4-one protocol1->intermediate protocol2 Protocol 2: Formation of Quinazolinone intermediate->protocol2 Primary Amine (R2NH2), Ethanol crude_product Crude Product protocol2->crude_product purification Purification: Recrystallization crude_product->purification final_product Pure Quinazolinone Derivative purification->final_product

Caption: General workflow for the synthesis of quinazolinone derivatives.

Protocol 1: Synthesis of 5,8-Difluoro-2-phenyl-4H-3,1-benzoxazin-4-one

This protocol details the formation of the benzoxazinone intermediate from this compound and benzoyl chloride.

Materials and Equipment:

  • This compound

  • Benzoyl chloride

  • Anhydrous pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (20 mL).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5,8-Difluoro-2-phenyl-4H-3,1-benzoxazin-4-one.

Quantitative Data (Illustrative):

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound173.12101.01.73 g
Benzoyl chloride140.57121.21.4 mL
Anhydrous Pyridine79.10--20 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
5,8-Difluoro-2-phenyl-4H-3,1-benzoxazin-4-one259.212.592.2085%

Protocol 2: Synthesis of 5,8-Difluoro-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone product using p-anisidine.

Materials and Equipment:

  • 5,8-Difluoro-2-phenyl-4H-3,1-benzoxazin-4-one

  • p-Anisidine (4-methoxyaniline)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Standard laboratory glassware for recrystallization

Procedure:

  • In a 100 mL round-bottom flask, suspend 5,8-Difluoro-2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol (30 mL).

  • Add p-anisidine (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, with stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5,8-Difluoro-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one.

Quantitative Data (Illustrative):

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
5,8-Difluoro-2-phenyl-4H-3,1-benzoxazin-4-one259.2151.01.30 g
p-Anisidine123.155.51.10.68 g
Ethanol46.07--30 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
5,8-Difluoro-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one364.351.821.4680%

Reaction Pathway Diagram

Reaction_Pathway cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation reactant1 This compound intermediate 5,8-Difluoro-2-phenyl- 4H-3,1-benzoxazin-4-one reactant1->intermediate + reactant2 Benzoyl Chloride reactant2->intermediate Pyridine, Reflux intermediate_ref Benzoxazinone Intermediate reactant3 p-Anisidine product 5,8-Difluoro-3-(4-methoxyphenyl)- 2-phenylquinazolin-4(3H)-one reactant3->product Ethanol, Reflux intermediate_ref->product +

Caption: Two-step synthesis of a disubstituted quinazolinone.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate personal protective equipment should be worn at all times. The illustrative quantitative data may vary based on experimental conditions and should be optimized for specific applications.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Amino-2,6-difluorobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the multi-step synthesis starting from 2,6-difluoroaniline. A plausible synthetic pathway is outlined below. This route is analogous to the synthesis of similar fluorinated anthranilic acids.

Synthesis_Pathway A 2,6-Difluoroaniline B N-(2,6-Difluorophenyl)-2- (hydroxyimino)acetamide A->B Chloral hydrate, Hydroxylamine hydrochloride C 3,7-Difluoroisatin B->C Concentrated H₂SO₄ D This compound C->D H₂O₂, NaOH

Caption: Plausible synthetic pathway for this compound.

Q2: What are the critical parameters to control to maximize the yield?

To maximize the yield of this compound, it is crucial to control several key parameters:

  • Temperature: Strict temperature control is vital, particularly during the cyclization to form the isatin intermediate and the final oxidation step. Exceeding the optimal temperature can lead to the formation of tar-like byproducts.[1]

  • Reactant Purity and Stoichiometry: The purity of starting materials, especially the initial aniline, is important. Using the correct stoichiometry of reagents is critical for driving the reaction to completion and minimizing side reactions.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields and increased impurity formation.

  • pH Control: During the final workup, careful control of the pH is necessary to ensure complete precipitation of the product while minimizing the co-precipitation of impurities.

Q3: What are the common side products, and how can they be minimized?

Common side products in analogous syntheses include tar-like substances and oxime derivatives.[1]

  • Tar-like byproducts: These can form due to localized overheating or prolonged boiling.[1] To minimize their formation, ensure complete dissolution of reactants before heating and maintain strict temperature control.[1]

  • Oxime formation: In a related synthesis, an oxime byproduct can form from the reaction of the isatin intermediate with hydroxylamine generated from the decomposition of unreacted anilide.[1] The presence of an extraction solvent like ethyl acetate during the workup of the isatin can help to immediately remove it from the aqueous phase, thus preventing this side reaction.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or High Impurity Q1 Are tar-like byproducts present? Start->Q1 A1_Yes Improve temperature control. Ensure complete reactant dissolution. Minimize boiling time. Q1->A1_Yes Yes Q2 Is an unexpected yellow precipitate (oxime) observed? Q1->Q2 No A1_Yes->Q2 A2_Yes Use an organic solvent (e.g., ethyl acetate) during isatin workup to extract the intermediate promptly. Q2->A2_Yes Yes Q3 Is the starting material fully consumed (checked by TLC/LC-MS)? Q2->Q3 No A2_Yes->Q3 A3_No Increase reaction time or temperature moderately. Check purity and stoichiometry of reagents. Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Increase reaction time or moderately increase the temperature. - Verify the purity and stoichiometry of all reactants.
Product loss during workup.- Optimize the pH for precipitation to ensure maximum product recovery. - Perform multiple extractions of the aqueous layers to recover all the product.
Formation of byproducts.- Refer to the troubleshooting points below for specific byproduct issues.
Presence of Dark, Tar-like Impurities Localized overheating due to incomplete dissolution of reactants before heating.[1]- Ensure all solid reactants are fully dissolved before applying heat. Vigorous stirring is essential.[1]
Prolonged boiling of the reaction mixture.[1]- Limit the boiling time to the minimum required for the reaction to go to completion.[1]
Exceeding the optimal temperature during the hydrolysis/cyclization step.[1]- Maintain strict temperature control as specified in the protocol.[1]
Formation of a Yellow Precipitate (Potential Oxime) The isatin intermediate reacting with hydroxylamine generated from the decomposition of unreacted starting material.[1]- During the workup of the isatin intermediate, add an organic solvent like ethyl acetate to extract the isatin from the aqueous phase as it is formed.[1]
Product is Difficult to Purify Co-precipitation of inorganic salts.- Avoid cooling the reaction mixture to very low temperatures (e.g., 0°C) during the initial precipitation if inorganic salts are present.[1]
Presence of closely related organic impurities.- Recrystallization from a suitable solvent system (e.g., ethanol-water) may be necessary.[2] - Column chromatography may be required for very high purity.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on procedures for analogous compounds.

Step 1: Synthesis of N-(2,6-Difluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, prepare a solution of hydroxylamine hydrochloride and anhydrous sodium sulfate in water.

  • In a separate flask, dissolve 2,6-difluoroaniline in a mixture of water and concentrated hydrochloric acid.

  • Add the 2,6-difluoroaniline solution to the hydroxylamine solution.

  • Add a solution of chloral hydrate to the reaction mixture.

  • Heat the mixture to reflux. A white precipitate should form.

  • After a short boiling period, rapidly cool the flask in an ice bath to room temperature.

  • Allow the mixture to stand for an extended period to maximize precipitation.

  • Filter the precipitate, wash with ice-cold water, and dry.

Step 2: Synthesis of 3,7-Difluoroisatin

  • To a flask containing concentrated sulfuric acid, slowly add the dried N-(2,6-difluorophenyl)-2-(hydroxyimino)acetamide from Step 1 while maintaining the temperature.

  • Heat the resulting solution (e.g., to around 90°C) for a specified time.

  • Cool the mixture to room temperature in an ice bath.

  • Rapidly add the cooled mixture to a vigorously stirred mixture of ice water and ethyl acetate.

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of this compound

  • In a three-necked flask, dissolve the 3,7-difluoroisatin from Step 2 in an aqueous sodium hydroxide solution.

  • Add 30% hydrogen peroxide solution dropwise, allowing the temperature to rise moderately (e.g., to 30-40°C).

  • After the reaction is complete, adjust the pH of the solution to approximately 7.5 with hydrochloric acid.

  • Treat the solution with activated charcoal, stir, and filter.

  • Further acidify the clear filtrate to a pH of 4-5.

  • Finally, adjust the pH to 1 to precipitate the this compound.

  • Stir for an hour, then collect the product by filtration, wash with cold water, and dry.

Data on Yield Optimization

EntryTemperature (°C)Reaction Time (h)Yield of Isatin Intermediate (%)Observations
180165Incomplete reaction.
290185Good yield, minimal byproducts.
3100178Increased formation of dark impurities.
490283Slight increase in byproduct formation compared to 1h.

This technical support guide is intended to provide a starting point for researchers working on the synthesis of this compound. Optimization of the reaction conditions will likely be necessary to achieve the desired yield and purity. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Technical Support Center: Purification of 3-Amino-2,6-difluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of 3-Amino-2,6-difluorobenzoic acid via recrystallization. Below, you will find a comprehensive troubleshooting guide in a question-and-answer format, a detailed experimental protocol, and a workflow diagram to ensure a high-purity final product.

Troubleshooting Guide & FAQs

This section addresses common challenges that may be encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. For aminobenzoic acids, a significant amount of hot solvent is often required. Continue adding small portions of the hot solvent to the heated mixture with stirring until the solid dissolves.

  • Inappropriate Solvent Choice: While a specific solvent system for this compound is not widely published, related compounds like 2-amino-3-fluorobenzoic acid can be recrystallized from acetone/water or ethanol/water mixtures.[1] If your chosen solvent is ineffective, consider switching to a mixed solvent system. Polar solvents are generally a good starting point due to the polar amino and carboxylic acid groups.

  • Insoluble Impurities: Your crude product might contain insoluble impurities. If most of the solid has dissolved but a small amount remains, this is likely the case. In this situation, you should perform a hot filtration to remove these impurities before allowing the solution to cool.

Q2: No crystals are forming even after the solution has cooled and been placed in an ice bath. What's wrong?

A2: The absence of crystal formation is a common issue in recrystallization and can often be resolved with the following techniques:

  • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass stirring rod. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate the crystallization process.

  • Excess Solvent: You may have used too much solvent, resulting in a solution that is not saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

Q3: An oil is forming instead of solid crystals as the solution cools. How can I resolve this?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen for a few reasons:

  • High Impurity Level: A significant amount of impurities can lower the melting point of your compound, causing it to separate as an oil.

  • Solution is Too Concentrated: If the solution is highly supersaturated, the compound may precipitate out at a temperature above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

Solutions:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.

Q4: The recovery yield of my purified this compound is very low. What are the likely causes?

A4: Low yield is a frequent problem in recrystallization. The following factors are common culprits:

  • Using Too Much Solvent: This is a primary cause of low yield, as a significant portion of your product will remain dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize on the filter paper or in the funnel.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of your purified product.

Solutions:

  • Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Ensure the filtration apparatus is pre-heated before hot filtration.

  • Always wash the final crystals with a small amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol is based on established methods for similar aminobenzoic acids and general recrystallization principles.

1. Solvent Selection:

  • Based on procedures for analogous compounds, a mixed solvent system of ethanol/water or acetone/water is recommended.

  • Perform a small-scale test to determine the optimal solvent and ratio. A good solvent system will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add the primary solvent (ethanol or acetone) in small portions while heating the mixture on a hot plate with stirring.

  • Continue adding the hot primary solvent until the solid is nearly dissolved.

  • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation.

  • Add a few more drops of the hot primary solvent until the turbidity just disappears, resulting in a clear, saturated solution.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Pre-heat a second Erlenmeyer flask and a stemless funnel.

  • Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization.

4. Cooling and Crystallization:

  • Remove the flask from the heat source and cover it to prevent solvent evaporation.

  • Allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

5. Crystal Collection:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for an extended period.

  • For final drying, transfer the crystals to a watch glass and leave them in a well-ventilated area or place them in a desiccator.

Quantitative Data Summary

Solvent SystemSuitability for RecrystallizationRationale
Ethanol/Water Highly Recommended Structurally similar compounds show good solubility in hot ethanol and low solubility in cold aqueous ethanol.
Acetone/Water Recommended A viable alternative to ethanol/water, often used for polar organic compounds.[1]
Methanol/Water Potentially Suitable Methanol is a polar solvent that can be effective, but its lower boiling point may be a consideration.
Water Poor (as a single solvent) Likely to have low solubility even at high temperatures, but useful as an anti-solvent in mixed systems.
Toluene Poor As a non-polar solvent, it is unlikely to dissolve the polar this compound.
Hexane Poor A non-polar solvent, unsuitable for dissolving the target compound.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Final Product A Crude Product in Flask B Add Hot Primary Solvent (Ethanol/Acetone) A->B C Add Hot Water until Turbid B->C D Add Hot Primary Solvent until Clear C->D E Hot Filtration (if needed) D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

References

solubility of 3-Amino-2,6-difluorobenzoic acid in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Data Table

As empirical data is not available, the following table is provided as a template for researchers to record their own experimental findings. This structured format allows for easy comparison of the solubility of 3-Amino-2,6-difluorobenzoic acid across various common organic solvents.

SolventTemperature (°C)Solubility (mg/mL)Observations
Water
Ethanol
Methanol
Acetone
Dichloromethane (DCM)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethyl Acetate
Acetonitrile
Toluene
Hexane

Experimental Protocols

Qualitative Solubility Determination

This experiment provides a rapid assessment of whether this compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., water, ethanol, methanol, acetone, DMSO)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously shake or vortex the test tube for 30-60 seconds.[1]

  • Allow the mixture to stand for 1-2 minutes and observe.

  • Record your observations as "soluble" (the solid completely dissolves), "partially soluble" (some of the solid dissolves), or "insoluble" (the solid does not appear to dissolve).

Quantitative Solubility Determination (Saturation Method)

This method determines the maximum amount of this compound that can be dissolved in a specific volume of a solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars (or a shaker)

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 50 mg in 2 mL of solvent). An excess of the solid should be visible.

  • Seal the vial and place it in a temperature-controlled environment.

  • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure that equilibrium is reached.

  • After the incubation period, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and attach a syringe filter.

  • Filter the supernatant into a pre-weighed evaporating dish or vial.

  • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven.

  • Once the solvent has completely evaporated, weigh the dish or vial containing the dissolved solid.

  • Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the filtered supernatant.

Troubleshooting Guide & FAQs

Q1: I am seeing inconsistent results in my solubility experiments. What could be the cause?

A1: Inconsistent results can stem from several factors:

  • Temperature Fluctuations: Solubility is often temperature-dependent. Ensure that all your experiments are conducted at a consistent and recorded temperature.[2]

  • Purity of the Compound: Impurities in your sample of this compound can affect its solubility.[3]

  • Equilibrium Not Reached: In quantitative experiments, it is crucial to allow sufficient time for the solution to become saturated. If the mixing time is too short, you may underestimate the solubility.

  • Solvent Evaporation: During the experiment, especially with volatile organic solvents, evaporation can change the concentration. Keep your vials tightly sealed.

Q2: My compound is not dissolving in any of the common non-polar solvents. Why is this?

A2: this compound has polar functional groups (a carboxylic acid and an amino group) and fluorine atoms, which increase its polarity. According to the principle of "like dissolves like," polar compounds tend to be more soluble in polar solvents and less soluble in non-polar solvents.[4][5] You will likely observe higher solubility in polar solvents like DMSO, DMF, or alcohols.

Q3: The compound appears to be reacting with the solvent. What should I do?

A3: While unlikely with most common organic solvents, if you observe a color change, gas evolution, or the formation of a new precipitate, it could indicate a reaction. In such cases, that solvent is not suitable for determining the physical solubility of the compound. Make a note of this reactivity and choose an alternative, less reactive solvent.

Q4: How can I improve the solubility of this compound for my experiments?

A4: If the solubility in your desired solvent system is too low, you can try the following:

  • Co-solvents: Use a mixture of solvents. For example, if your compound is poorly soluble in water, adding a small amount of a water-miscible organic solvent like DMSO or ethanol can significantly increase its solubility.[6]

  • pH Adjustment: Since the compound has both an acidic (carboxylic acid) and a basic (amino) group, its solubility in aqueous solutions will be highly pH-dependent. Adjusting the pH away from its isoelectric point will increase the proportion of the more soluble ionized form.[6]

  • Use of Surfactants: In some cases, adding a small amount of a non-ionic surfactant can help to increase the apparent solubility of a compound in an aqueous medium.[6]

Q5: What are the main sources of error in the quantitative solubility experiment?

A5: The primary sources of error include:

  • Inaccurate measurement of volume or mass.

  • Incomplete removal of the solvent during the evaporation step.

  • Transfer of undissolved solid into the filtered supernatant.

  • Not allowing the solution to reach saturation.[3]

Experimental Workflow Diagram

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement start Add ~10mg of Compound to 1mL of Solvent mix Vortex/Shake (30-60s) start->mix observe Observe for Dissolution mix->observe result Soluble, Partially Soluble, or Insoluble? observe->result saturate Add Excess Compound to Known Volume of Solvent result->saturate If solubility is low, proceed to quantify equilibrate Stir at Constant Temp (e.g., 24h) saturate->equilibrate filter Filter Supernatant equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dissolved Solid evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

Caption: Workflow for determining the solubility of a chemical compound.

References

Technical Support Center: Reactions of 3-Amino-2,6-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2,6-difluorobenzoic acid. The information focuses on identifying and mitigating byproduct formation during common reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why are amide coupling reactions with this compound often low-yielding?

A1: The low reactivity of this compound in standard amide coupling reactions stems from a combination of electronic and steric effects. The two fluorine atoms at the ortho positions to the carboxylic acid are strongly electron-withdrawing, which decreases the nucleophilicity of the amino group.[1] Additionally, these ortho substituents create significant steric hindrance around both the carboxylic acid and the amino group, impeding the approach of coupling reagents and the amine partner.[2][3]

Q2: What are the most common byproducts observed in amide coupling reactions involving this compound?

A2: The most prevalent byproducts are typically unreacted starting materials due to incomplete reaction, and self-polymerization or oligomerization products. Other byproducts are specific to the coupling reagents used.

Q3: Can the fluorine atoms be displaced during the reaction?

A3: Under typical amide coupling conditions, the carbon-fluorine bond is very strong and stable. Nucleophilic aromatic substitution of the fluorine atoms is unlikely to occur.

Q4: Is decarboxylation a significant side reaction?

A4: While decarboxylation is a known reaction for some amino acids, it is not commonly reported as a major side reaction under standard amide coupling conditions for this substrate.[4][5] However, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to some degree of decarboxylation.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this compound. The following guide addresses common issues and potential byproducts.

Issue 1: Low or No Product Formation (Mainly Unreacted Starting Material)

The primary cause is the inherently low nucleophilicity of the amino group and steric hindrance.

  • Solution 1: Choice of Coupling Reagent: Standard coupling reagents may be ineffective. Utilize more potent activating agents.

  • Solution 2: Reaction Conditions: Higher temperatures and longer reaction times may be necessary, but this also increases the risk of side reactions. Careful optimization is key.

  • Solution 3: Acyl Fluoride Intermediate: Converting the carboxylic acid to a more reactive acyl fluoride can improve yields with sterically hindered and electron-deficient amines.[6][7]

Coupling Reagent ClassRecommended ReagentsPotential ByproductsMitigation Strategy
Uronium/Aminium HATU, HBTU, HCTUGuanidinylation of the amineUse a slight excess of the carboxylic acid. Pre-activate the acid before adding the amine.[2][8]
Carbodiimide EDC, DIC (in combination with an additive)N-acylureaUse additives like HOBt or HOAt to trap the active intermediate and improve efficiency.[9]
Phosphonium PyBOPPhosphoramide byproductsGenerally high-yielding, but byproducts can be difficult to remove.
Issue 2: Formation of Oligomeric/Polymeric Byproducts

This occurs when the amino group of one molecule of this compound reacts with the activated carboxylic acid of another.

  • Solution 1: Slow Addition: Add the amine coupling partner slowly to the pre-activated this compound. This maintains a low concentration of the bifunctional starting material.

  • Solution 2: Lower Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help control the rate of self-reaction.

  • Solution 3: High Dilution: Performing the reaction under high dilution can disfavor intermolecular reactions.

Issue 3: Guanidinylation of the Amino Group

This side reaction is specific to uronium/aminium-based coupling reagents like HATU, where the amine attacks the coupling reagent itself.[2][8]

  • Solution 1: Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the amine. This consumes the coupling reagent before the nucleophilic amine is introduced.

  • Solution 2: Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.1 equivalents) is often sufficient.

Issue 4: Formation of N-Acylurea

This is a classic side reaction when using carbodiimides (e.g., EDC, DCC). The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

  • Solution: Use of Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea intermediate to form an active ester, which is more reactive towards the desired amine and less prone to rearrangement.[9]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is suitable for coupling this compound with a primary or secondary amine.

  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous DMF, add a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Pre-activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) to the solution and stir for 10-15 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

This is a more classical approach that can be effective, especially for less hindered amine partners.

  • Preparation: Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine coupling partner (1.0-1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture.

  • Initiation: Cool the reaction to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification start Dissolve this compound and Base (DIPEA) in DMF reagent Add Coupling Reagent (e.g., HATU) start->reagent preactivate Pre-activation (0°C, 15 min) reagent->preactivate add_amine Add Amine Coupling Partner preactivate->add_amine react Stir at Room Temperature (12-24h) add_amine->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup Aqueous Workup (EtOAc, LiCl, NaHCO3) monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Recommended experimental workflow for amide coupling.

Byproduct_Pathways start Activated Carboxylic Acid [R-C(=O)-X] product Desired Amide start->product + Amine polymer Self-Polymerization Byproduct start->polymer + Self amine Amine (R'-NH2) self Another Molecule of This compound guanidinium Guanidinium Byproduct self->guanidinium + Coupling Reagent coupling_reagent Uronium Reagent (e.g., HATU)

Caption: Major competing reaction pathways leading to byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Amino-2,6-difluorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and logical synthetic approach for the preparation of this compound involves a two-step process:

  • Nitration: The electrophilic nitration of 2,6-difluorobenzoic acid to introduce a nitro group at the 3-position, yielding 2,6-difluoro-3-nitrobenzoic acid.

  • Reduction: The subsequent reduction of the nitro group to an amino group to afford the final product, this compound.

Q2: What are the key safety precautions to consider during this synthesis?

Working with concentrated acids and nitro compounds requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitration reaction can be highly exothermic, so careful temperature control is crucial to prevent runaway reactions.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the nitration and reduction steps. By spotting the reaction mixture alongside the starting material and (if available) the product standard on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q4: What are the typical storage conditions for this compound?

This compound is typically a solid that should be stored under an inert atmosphere (like nitrogen or argon) at 2–8 °C.[1]

Proposed Experimental Protocols

Step 1: Nitration of 2,6-difluorobenzoic acid

This protocol is adapted from general procedures for the nitration of aromatic compounds.

Materials:

  • 2,6-difluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Beaker, magnetic stirrer, and stir bar

  • Dropping funnel

  • Thermometer

Procedure:

  • In a beaker placed in an ice bath, carefully add 2,6-difluorobenzoic acid to concentrated sulfuric acid with stirring.

  • Cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise from a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, 2,6-difluoro-3-nitrobenzoic acid, is then collected by vacuum filtration and washed with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2,6-difluoro-3-nitrobenzoic acid

This protocol is based on a general method for the reduction of aromatic nitro compounds using tin(II) chloride.

Materials:

  • 2,6-difluoro-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 2,6-difluoro-3-nitrobenzoic acid and ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture to remove the inorganic salts.

  • The filtrate can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters for Proposed Synthesis

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 2,6-difluorobenzoic acid2,6-difluoro-3-nitrobenzoic acid
Key Reagents Conc. H₂SO₄, Conc. HNO₃SnCl₂·2H₂O, Conc. HCl
Solvent Sulfuric acidEthanol
Temperature 0-10 °CReflux
Typical Reaction Time 1-3 hours2-6 hours
Typical Yield 70-85%80-95%

Note: The yields provided are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

Troubleshooting Guide

Q: Low yield in the nitration step. What could be the cause?

A:

  • Insufficient Nitrating Agent: Ensure the molar ratio of nitric acid to the starting material is adequate.

  • Reaction Temperature Too Low: While temperature control is crucial to prevent side reactions, a temperature that is too low may result in a sluggish or incomplete reaction.

  • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before workup.

  • Loss During Workup: Ensure complete precipitation of the product and minimize loss during filtration and washing.

Q: Formation of multiple products in the nitration step.

A:

  • Over-nitration: The reaction temperature may have been too high, leading to the formation of dinitro-isomers. Careful control of the temperature is critical.

  • Isomer Formation: While the 3-position is the most likely site of nitration due to the directing effects of the fluorine and carboxylic acid groups, other isomers may form. Purification by recrystallization or chromatography may be necessary.

Q: Incomplete reduction of the nitro group.

A:

  • Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent (e.g., SnCl₂) is used.

  • Reaction Time: The reduction may require a longer reaction time. Monitor the reaction by TLC until the starting material is fully consumed.

  • Catalyst Deactivation (if using catalytic hydrogenation): If using a catalyst like Pd/C, ensure it is active and not poisoned by any impurities.

Q: Difficulty in purifying the final product.

A:

  • Residual Tin Salts: If using SnCl₂ for reduction, ensure complete removal of tin salts during the workup. Washing the organic extract with a solution of Rochelle's salt (potassium sodium tartrate) can help to chelate and remove residual tin.

  • Colored Impurities: The product may contain colored impurities. Treatment with activated charcoal during recrystallization can help to decolorize the solution.

Visualizations

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 2,6-Difluorobenzoic Acid mix_acids Mix with H₂SO₄ Cool to 0-5 °C start->mix_acids add_nitrating_agent Add HNO₃/H₂SO₄ (T < 10 °C) mix_acids->add_nitrating_agent react_nitration Stir at 0-5 °C add_nitrating_agent->react_nitration workup_nitration Pour onto Ice Filter react_nitration->workup_nitration product_nitro 2,6-Difluoro-3-nitrobenzoic Acid workup_nitration->product_nitro add_reducing_agent Add SnCl₂/HCl product_nitro->add_reducing_agent react_reduction Reflux add_reducing_agent->react_reduction workup_reduction Neutralize Extract react_reduction->workup_reduction product_final This compound workup_reduction->product_final

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_solutions Potential Solutions start Low Yield or Impure Product? nitration_issue Problem in Step 1? start->nitration_issue Yes reduction_issue Problem in Step 2? start->reduction_issue No incomplete_nitration Incomplete Reaction? (Check TLC) nitration_issue->incomplete_nitration temp_control Side Products? (Check Temperature) nitration_issue->temp_control solution4 Check Reagent Quality nitration_issue->solution4 solution1 Increase Reactant Stoichiometry incomplete_nitration->solution1 solution2 Optimize Reaction Time/Temperature incomplete_nitration->solution2 temp_control->solution2 incomplete_reduction Incomplete Reaction? (Check TLC) reduction_issue->incomplete_reduction purification_issue Purification Difficulty? reduction_issue->purification_issue reduction_issue->solution4 incomplete_reduction->solution1 incomplete_reduction->solution2 solution3 Improve Workup/Purification purification_issue->solution3

Caption: A logical troubleshooting workflow for the synthesis.

References

Technical Support Center: 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, stability, and handling of 3-Amino-2,6-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere.[1] Room temperature storage is generally acceptable.[2]

Q2: What are the primary hazards associated with handling this compound?

A2: this compound should be handled with care. It can cause skin and serious eye irritation.[1][3] Inhalation of dust may lead to respiratory irritation.[3] Ingestion may be harmful. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[1][3]

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution is dependent on the solvent, pH, temperature, and exposure to light. While specific quantitative data for this compound is limited, aminobenzoic acids, in general, can be susceptible to degradation under certain conditions. It is advisable to prepare solutions fresh and store them under the recommended conditions (cool, dark, inert atmosphere) if short-term storage is necessary. For critical applications, a stability study in the specific solvent and conditions of your experiment is recommended.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related fluorinated and aminobenzoic acids can undergo degradation through several mechanisms. These may include:

  • Photodegradation: Exposure to UV light can induce photochemical reactions.

  • Oxidation: The amino group can be susceptible to oxidation.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

  • Microbial Degradation: Certain microorganisms can metabolize fluorobenzoic acids.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of Solid Material (e.g., turning yellow/brown) Oxidation or reaction with impurities upon exposure to air and light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure the storage container is tightly sealed.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare solutions fresh before each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., 2-8 °C), protected from light, and under an inert atmosphere. Consider performing a quick purity check (e.g., TLC or HPLC) before use if the solution has been stored.
Poor Solubility in a Specific Solvent The polarity of the solvent may not be suitable.Test a range of solvents with varying polarities. For aqueous solutions, adjusting the pH can significantly impact the solubility of aminobenzoic acids. The hydrochloride salt form of similar compounds has been shown to have enhanced water solubility.[5]
Unexpected Peaks in HPLC/LC-MS Analysis Presence of degradation products or impurities.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Ensure the purity of the starting material.

Storage and Stability Data Summary

Parameter Recommendation/Information Source
Storage Temperature Room Temperature[2]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)[1]
Light Keep in a dark place[1]
Solid State Stability Stable under recommended storage conditions[6]
Solution Stability Dependent on solvent, pH, and temperature. Prepare fresh.General chemical knowledge

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF, Methanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Inert gas source (e.g., Argon or Nitrogen)

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the solid to a clean, dry volumetric flask.

  • Add a portion of the chosen solvent to the flask, ensuring it does not exceed approximately 70-80% of the final volume.

  • If necessary, gently swirl the flask or use a magnetic stirrer to aid dissolution. Sonication can be used cautiously if the compound is slow to dissolve.

  • Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

  • If the solution is to be stored, purge the headspace of the flask with an inert gas before sealing.

  • Store the solution under appropriate conditions (cool, dark).

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure for a forced degradation study to understand the stability profile of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., Methanol, Acetonitrile)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period. Also, reflux a solution of the compound in a suitable solvent.

  • Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples by a suitable analytical method, such as HPLC with a UV or MS detector, to quantify the remaining parent compound and detect any degradation products.

Visualizations

experimental_workflow Forced Degradation Study Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Degradation (Heat) start->thermal photo Photodegradation (UV/Vis Light) start->photo hplc HPLC / LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data logical_relationship Factors Affecting Stability stability Compound Stability storage Storage Conditions stability->storage handling Handling Procedures stability->handling experimental Experimental Conditions stability->experimental temp Temperature storage->temp light Light Exposure storage->light atmosphere Atmosphere storage->atmosphere ph pH experimental->ph solvent Solvent experimental->solvent

References

Technical Support Center: Enhancing Amino Group Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor reactivity of amino groups in various experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor reactivity of an amino group?

A1: The reactivity of an amino group, specifically its nucleophilicity, is influenced by several factors:

  • Steric Hindrance: Bulky groups near the amino group can physically block its approach to an electrophile, slowing down or preventing a reaction.[1][2][3] Primary amines are generally more nucleophilic than secondary amines, which are more so than tertiary amines due to increasing steric hindrance.[1]

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., carbonyl, nitro groups) near the amino group can decrease its nucleophilicity by reducing the electron density on the nitrogen atom.[1][4] Conversely, electron-donating groups (e.g., alkyl groups) can enhance nucleophilicity.[1][4]

  • Basicity: While related, basicity and nucleophilicity are not always directly proportional. However, factors that reduce basicity, such as the delocalization of the nitrogen's lone pair in aromatic amines (e.g., aniline), also tend to decrease nucleophilicity.[4]

  • Protonation: In acidic conditions, the amino group can be protonated to form an ammonium ion (-NH3+). This positive charge eliminates the lone pair of electrons, rendering the group non-nucleophilic.[5][6]

Q2: My EDC/NHS coupling reaction has a low yield. What are the common causes and solutions?

A2: Low yields in EDC/NHS coupling are a frequent issue. Here are the most common culprits and how to address them:

  • Hydrolysis of Reagents: Both EDC and the NHS ester intermediate are susceptible to hydrolysis in aqueous solutions, which competes with the desired amidation reaction.[7] Ensure that EDC and NHS are stored in a desiccated environment at -20°C and that solutions are prepared immediately before use.[7][8]

  • Suboptimal pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent coupling to the amine is favored at a physiological to slightly basic pH (7.0-8.5).[7][8]

  • Inappropriate Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction.[7][8] Use non-interfering buffers like MES for the activation step and PBS or borate buffer for the coupling step.[7][8]

  • Reagent Molar Ratios: An insufficient excess of EDC and NHS over the carboxyl-containing molecule can lead to incomplete activation. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[8]

Q3: How can I temporarily reduce the reactivity of an amino group to achieve selective reactions at other sites?

A3: Protecting groups are used to temporarily block the amino group and prevent it from reacting. Carbamates are the most common type of protecting group for amines.[9][10][11]

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable under many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).[10][12]

  • Cbz (carboxybenzyl): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[9][10]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable under acidic conditions but is readily removed by a mild base, such as piperidine.[9]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency in Bioconjugation

If you are experiencing low conjugation efficiency between a molecule and a protein's lysine residues, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Bioconjugation Yield

G cluster_start Start cluster_checks Initial Checks cluster_solutions Solutions cluster_advanced Advanced Troubleshooting start Low Conjugation Yield check_reagents Reagents Fresh & Stored Properly? start->check_reagents check_buffer Buffer Contains Primary Amines? check_reagents->check_buffer Yes sol_reagents Use Fresh Reagents check_reagents->sol_reagents No check_ph Reaction pH Optimal? check_buffer->check_ph No sol_buffer Switch to Non-Amine Buffer (e.g., PBS, Borate) check_buffer->sol_buffer Yes sol_ph Adjust pH to 8.5-9.5 check_ph->sol_ph No check_accessibility Are Lysine Residues Accessible? check_ph->check_accessibility Yes sol_denaturant Add Mild Denaturant check_accessibility->sol_denaturant No

Caption: Troubleshooting workflow for low bioconjugation yield.

Detailed Steps:

  • Verify Reagent Quality: Ensure that your coupling reagents (e.g., NHS esters) are fresh and have been stored correctly to prevent hydrolysis.

  • Check Buffer Composition: Avoid buffers like Tris and glycine that contain primary amines, as they will compete with your protein for the conjugation reagent.[7][8] Switch to a non-interfering buffer such as PBS or borate buffer.

  • Optimize Reaction pH: The pKa of the ε-amino group of lysine is around 10.5. Increasing the reaction pH to 8.5-9.5 will deprotonate more of the lysine residues, making them more nucleophilic and reactive.[13]

  • Assess Accessibility: Not all lysine residues on a protein's surface are equally accessible. Some may be buried within the protein's structure or involved in salt bridges.[13] In some cases, adding a mild denaturant may increase the accessibility of these residues.

Issue 2: Precipitation During EDC/NHS Coupling Reaction

Precipitation of your protein or other molecules during an EDC/NHS coupling reaction can drastically reduce your yield.

Potential Causes and Solutions for Precipitation

Potential Cause Explanation Recommended Solution
Protein Aggregation Changes in pH or the addition of reagents can destabilize the protein, leading to aggregation.[7][8]Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary prior to the reaction.[7][8]
High EDC Concentration Excessively high concentrations of EDC can sometimes cause precipitation of the protein or other reaction components.[7][8]If using a large molar excess of EDC, try reducing the concentration.[7][8]
Loss of Stabilizing Charge During the reaction, the negatively charged carboxylate groups are modified, which can lead to instability and aggregation if these charges are critical for solubility.[14]Consider alternative coupling strategies or the use of stabilizing additives.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Small Molecule to a Protein

This protocol is designed to activate a carboxyl group on a small molecule and subsequently conjugate it to the primary amines (lysine residues) of a protein.

EDC/NHS Coupling Workflow

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Quenching & Purification A Dissolve Carboxyl-Molecule in MES Buffer (pH 4.5-6.0) B Add EDC and NHS (2-5x molar excess) A->B C Incubate 15-30 min at RT B->C D Add Activated Molecule to Protein in PBS (pH 7.2-7.5) C->D E Incubate 2h at RT or overnight at 4°C D->E F Add Quenching Buffer (e.g., Tris, Hydroxylamine) E->F G Purify Conjugate (e.g., Size-Exclusion Chromatography) F->G

Caption: General experimental workflow for EDC/NHS coupling.

Materials:

  • Carboxyl-containing molecule

  • Protein with primary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[7]

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions of EDC and NHS in the Activation Buffer immediately before use.[7]

  • Activation of Carboxyl Group: Dissolve the carboxyl-containing molecule in the Activation Buffer. Add the freshly prepared EDC/NHS solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the amount of the carboxyl-containing molecule.[7]

  • Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[7]

  • Coupling to Protein: Add the activated small molecule solution to the protein, which should be in the Coupling Buffer.

  • Incubation: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.[7]

  • Purification: Purify the protein conjugate from excess reagents and byproducts using a suitable method, such as size-exclusion chromatography.[7]

Protocol 2: Boc Protection of a Primary Amine

This protocol describes the protection of a primary amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine-containing compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., sodium bicarbonate, DMAP)[12]

  • Solvent (e.g., THF, water, acetonitrile)[12]

Procedure:

  • Prepare a solution of the amine-containing compound in a suitable solvent.

  • Add 2-3 equivalents of Boc₂O and 1-1.5 equivalents of a base.[12]

  • Stir the reaction at room temperature or with moderate heat (e.g., 40°C).[12]

  • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Upon completion, the product is typically isolated by dilution with water followed by extraction with an organic solvent.[12]

Protocol 3: Deprotection of a Boc-Protected Amine

This protocol describes the removal of the Boc protecting group using an acid.

Materials:

  • Boc-protected amine

  • Acid (e.g., concentrated hydrochloric acid, trifluoroacetic acid (TFA))[12]

  • Solvent (e.g., dichloromethane, ethyl acetate)[12]

Procedure:

  • Dissolve the Boc-protected amine in a suitable organic solvent.

  • Add the acid and stir the reaction at room temperature. The reaction is typically fast.[12]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, the deprotected amine can be isolated after an appropriate work-up procedure, which may involve neutralization with a base.

References

preventing self-polymerization of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the self-polymerization of aminobenzoic acids during experiments and storage.

Troubleshooting Guide: Unwanted Polymerization

This guide addresses specific issues you might encounter, providing potential causes and actionable solutions to prevent the self-polymerization of aminobenzoic acids.

Q1: My aminobenzoic acid solution has become viscous, cloudy, or has formed a precipitate during a reaction at elevated temperatures. What is happening?

Answer: This is a classic sign of self-polymerization. Aminobenzoic acids are bifunctional molecules containing both an amine (-NH₂) and a carboxylic acid (-COOH) group. At elevated temperatures, these groups can undergo a condensation reaction to form amide bonds, leading to the formation of polyamide chains. This process is also known as self-condensation.

Potential Causes & Solutions:

Potential CauseSolution
High Temperature Avoid excessive heating. If your protocol requires high temperatures, consider using protecting groups for either the amine or carboxylic acid functionality.
Prolonged Reaction Time Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely and stop it as soon as the desired product is formed.
High Concentration High concentrations of aminobenzoic acid can increase the rate of polymerization. If possible, use a more dilute solution.
Presence of Catalysts Certain acidic or basic catalysts can promote amide bond formation. Ensure your reaction conditions are optimized to favor your desired reaction over polymerization.

Q2: I observe discoloration (e.g., yellowing or darkening) of my solid aminobenzoic acid or its solution over time. Is this related to polymerization?

Answer: Discoloration can be an indicator of degradation, which may include polymerization, especially upon exposure to light and air. Para-aminobenzoic acid (PABA), for instance, is known to darken upon such exposure. This can be due to oxidative processes or the formation of conjugated polymer chains.

Potential Causes & Solutions:

Potential CauseSolution
Exposure to Light Store aminobenzoic acids in amber or opaque containers to protect them from light, which can initiate photochemical reactions and degradation.
Exposure to Air (Oxygen) Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Contamination Ensure that all glassware and solvents are clean and free of impurities that could catalyze degradation or polymerization reactions.

Q3: How can I perform a reaction that requires modifying the carboxylic acid group without interference from the amine group (and vice-versa)?

Answer: The most effective way to prevent self-polymerization and other side reactions when selectively modifying one functional group is to use a protecting group strategy. This involves temporarily blocking one functional group while the other is being modified.

Workflow for Using Protecting Groups:

G start Start with Aminobenzoic Acid protect Protect one functional group (e.g., amine with Boc) start->protect Add protecting agent react Perform desired reaction on the unprotected group (e.g., esterification of COOH) protect->react Protected intermediate deprotect Deprotect the blocked functional group react->deprotect Modified intermediate end_product Final Product: Modified Aminobenzoic Acid deprotect->end_product Final product

Caption: Workflow for using protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of aminobenzoic acid self-polymerization?

Answer: The self-polymerization of aminobenzoic acids occurs through a step-growth condensation polymerization. The amino group of one molecule acts as a nucleophile, attacking the carboxyl group of another molecule. This reaction forms an amide (or peptide) bond and releases a molecule of water. This process can repeat to form long polyamide chains. Heating the aminobenzoic acid can lead to decarboxylation to aniline as a competing reaction.

G cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer M1 H₂N-Ar-COOH Dimer H₂N-Ar-CO-NH-Ar-COOH M1->Dimer M2 H₂N-Ar-COOH M2->Dimer Water + H₂O

Technical Support Center: Chromatographic Separation of 3-Amino-2,6-difluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-Amino-2,6-difluorobenzoic acid and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating positional isomers of this compound?

Positional isomers of substituted benzoic acids, such as the isomers of this compound, possess very similar physicochemical properties, including polarity, pKa, and molecular weight. This similarity makes achieving baseline separation a significant challenge in chromatography. Co-elution or poor resolution is a common problem that requires careful method development and optimization.

Q2: Which chromatographic mode is best suited for separating these isomers?

Both reversed-phase (RP) and normal-phase (NP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, and the optimal choice depends on the specific isomers being separated and the available instrumentation.

  • Reversed-Phase (RP-HPLC): This is the most common starting point. C18 columns are widely used, but for closely related isomers, stationary phases with different selectivities, such as Phenyl-Hexyl or pentafluorophenyl (PFP) columns, can offer improved resolution by leveraging pi-pi and dipole-dipole interactions.[1]

  • Normal-Phase (NP-HPLC) / HILIC: NP chromatography, often now performed as HILIC with aqueous-organic mobile phases, can be very effective for polar compounds that show little retention in reversed-phase.[2] Columns with amino or amide bonded phases are common choices for this mode.[2]

Q3: How does mobile phase pH affect the separation of aminobenzoic acid isomers?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the amino and carboxylic acid functional groups. Operating at a pH that maximizes the difference in the overall charge or polarity between the isomers can significantly enhance separation. For aminobenzoic acids, a mobile phase pH around the pKa values of the functional groups should be carefully controlled with a suitable buffer.

Q4: Can derivatization help in the separation of these isomers?

While often used for chiral separations, derivatization is less common for positional isomers. However, if direct methods fail, derivatizing the amino group could potentially introduce enough structural difference to improve separation on an achiral column. This adds complexity to the workflow and is generally considered a secondary approach.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Possible Causes:

  • Inappropriate stationary phase selectivity.

  • Suboptimal mobile phase composition or pH.

  • Inadequate column efficiency.

Solutions:

SolutionDetailed Steps
Optimize Stationary Phase If using a standard C18 column, consider switching to a column with a different selectivity. A Pentafluorophenyl (PFP) phase can provide alternative selectivity for aromatic and halogenated compounds.[1] For highly polar isomers, a HILIC column (e.g., amide or amino phase) might be more effective.[2]
Adjust Mobile Phase Composition Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its concentration. Fine-tune the mobile phase pH to exploit differences in the isomers' pKa values. The addition of a small amount of an ion-pairing reagent can also sometimes improve resolution.
Modify Gradient Profile If using a gradient, decrease the slope to enhance the separation of closely eluting peaks. Introducing an isocratic hold at a critical point in the gradient can also be beneficial.
Reduce System Dead Volume Ensure all tubing is as short as possible and has a narrow internal diameter to minimize peak broadening.
Issue 2: Peak Tailing

Possible Causes:

  • Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).

  • Column overload.

  • Inappropriate mobile phase pH or buffer capacity.

Solutions:

SolutionDetailed Steps
Modify Mobile Phase Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites on the silica support. Ensure the mobile phase is adequately buffered at the desired pH.
Reduce Sample Load Decrease the injection volume or the concentration of the sample to avoid overloading the column.
Use a Deactivated Column Employ an end-capped column or a column with a base-deactivated stationary phase specifically designed to minimize silanol interactions.
Issue 3: Peak Splitting

Possible Causes:

  • Mismatch between the sample solvent and the mobile phase.

  • Column void or blockage.

  • Co-elution of an unknown impurity.

Solutions:

SolutionDetailed Steps
Match Sample Solvent Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column head.
Inspect and Maintain Column If peak splitting is observed for all peaks, it may indicate a column problem. Reverse-flush the column (if permitted by the manufacturer) to remove any blockages at the inlet frit. If the problem persists, the column may need to be replaced.
Investigate for Impurities Use a mass spectrometer (MS) detector if available to check for the presence of co-eluting impurities under the split peak.

Experimental Protocols

The following are representative experimental protocols for the separation of this compound isomers. These should be used as a starting point for method development.

Protocol 1: Reversed-Phase HPLC
ParameterCondition
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Solvent Mobile Phase A / Acetonitrile (90:10)
Protocol 2: HILIC
ParameterCondition
Column Amide, 4.6 x 100 mm, 3 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0-100% B over 15 minutes
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 3 µL
Sample Solvent Acetonitrile / Water (70:30)

Quantitative Data Summary

The following table presents hypothetical retention time data for this compound and two of its potential positional isomers based on the protocols above. Actual retention times will vary depending on the specific system and conditions.

CompoundRP-HPLC Retention Time (min)HILIC Retention Time (min)
This compound12.58.2
4-Amino-2,6-difluorobenzoic acid11.89.1
5-Amino-2,3-difluorobenzoic acid13.17.5

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_troubleshoot Troubleshooting Prep Dissolve Isomer Mixture in Appropriate Solvent Inject Inject Sample Prep->Inject Column Chromatographic Separation (RP or HILIC) Inject->Column Detect UV Detection Column->Detect Analyze Analyze Chromatogram (Resolution, Tailing, etc.) Detect->Analyze Troubleshoot Problem Encountered? (e.g., Poor Resolution) Analyze->Troubleshoot Optimize Optimize Method (Mobile Phase, Column, etc.) Troubleshoot->Optimize Yes end Method Successful Troubleshoot->end No Optimize->Inject Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_splitting Peak Splitting start Start Troubleshooting issue Identify Primary Issue start->issue res_q1 Change Stationary Phase (e.g., C18 to PFP) issue->res_q1 Poor Resolution tail_q1 Add Mobile Phase Modifier (e.g., TEA) issue->tail_q1 Peak Tailing split_q1 Check Sample Solvent vs. Mobile Phase issue->split_q1 Peak Splitting res_q2 Adjust Mobile Phase (pH, Organic %) res_q1->res_q2 res_q3 Modify Gradient res_q2->res_q3 end Problem Resolved res_q3->end tail_q2 Reduce Sample Load tail_q1->tail_q2 tail_q2->end split_q2 Inspect Column Condition split_q1->split_q2 split_q2->end

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving fluorinated anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a fluorinated aniline showing low or no conversion of the starting material?

A1: Low or no conversion in reactions with fluorinated anilines can stem from several factors, primarily related to the reduced nucleophilicity of the aniline and catalyst deactivation. The electron-withdrawing nature of the fluorine atom decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to non-fluorinated anilines.[1]

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the reduced reactivity of the fluorinated aniline. However, be cautious as this may also promote side reactions.[2]

  • Screen Different Catalysts and Ligands: For cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium catalyst and phosphine ligand is critical.[3][4] Sterically hindered and electron-rich ligands can often improve catalytic activity with challenging substrates.[3]

  • Use a Stronger Base: In reactions requiring a base, such as Buchwald-Hartwig amination or amide coupling, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) can be more effective in deprotonating the aniline or the acid partner, thus facilitating the reaction.[3]

  • Check Reagent Purity: Ensure all reagents, especially the fluorinated aniline and solvents, are pure and dry. Impurities can poison the catalyst or interfere with the reaction.[5] Old bottles of aniline can form polymers over time and may need to be purified by distillation.

  • Ensure Inert Atmosphere: For oxygen-sensitive reactions like palladium-catalyzed cross-couplings, ensure that the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5][6]

Q2: My reaction is producing significant amounts of side products. What are the common side reactions with fluorinated anilines and how can I minimize them?

A2: Side reactions are common when working with fluorinated anilines and can include hydrodehalogenation, ether formation, and homocoupling. The specific side products often depend on the reaction type.

Common Side Reactions and Solutions:

Side ReactionReaction TypePotential CauseMitigation Strategy
Hydrodehalogenation Cross-coupling (e.g., Buchwald-Hartwig, Suzuki)Presence of water or other protic sources; inappropriate base or ligand choice.[6]Use anhydrous solvents and reagents. Employ a non-protic, sterically hindered base. Screen different phosphine ligands to favor reductive elimination over dehalogenation.[4][6]
Ether Formation Buchwald-Hartwig AminationReaction with alkoxide bases (e.g., NaOtBu) at high temperatures.Use a weaker base if possible, or consider alternative bases like potassium phenoxide (KOPh), which has been shown to be effective in some cases while minimizing side reactions.[7]
Homocoupling of Aryl Halide Cross-couplingCatalyst system promotes self-coupling of the aryl halide starting material.Optimize catalyst loading and ligand-to-metal ratio. Lowering the reaction temperature may also help.
Oxidation/Polymerization GeneralAnilines are susceptible to oxidation, which can be exacerbated by harsh reaction conditions or the presence of air.[6][8]Work under an inert atmosphere.[6] Protecting the amine group as an amide can reduce its susceptibility to oxidation.[6][9]

Q3: I am having difficulty purifying my product containing a fluorinated aniline moiety. What are the best practices?

A3: Purification of products derived from fluorinated anilines can be challenging due to their polarity and potential for interaction with silica gel.

Purification Strategies:

  • Column Chromatography: Flash column chromatography on silica gel is a common method.[3] However, the basicity of the aniline nitrogen can lead to tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, can be added to the eluent.

  • Acid-Base Extraction: An acidic wash (e.g., with dilute HCl) during the workup can protonate the basic aniline product, moving it to the aqueous layer and separating it from non-basic impurities. Subsequent basification of the aqueous layer and extraction will then yield the purified product.[6] This is also an effective way to remove unreacted aniline starting material.[6]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The use of activated carbon during recrystallization can help remove colored impurities that may have formed from oxidation.[6]

  • Distillation: For liquid products, distillation under reduced pressure can be an excellent purification method, especially for removing non-volatile impurities.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a Fluorinated Aryl Chloride

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl chloride with an amine, a common reaction involving fluorinated anilines.

Materials:

  • 3-Chloro-5-(4-fluorophenyl)aniline (1.0 equivalent)

  • Amine (e.g., morpholine, 1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.2-1.5 equivalents)[3]

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube containing a magnetic stir bar is charged with the palladium precatalyst and the phosphine ligand. The tube is sealed and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.[3]

  • Addition of Reagents: To the Schlenk tube are added the base (NaOtBu), 3-Chloro-5-(4-fluorophenyl)aniline, and the amine coupling partner.[3]

  • Addition of Solvent: Anhydrous toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[3]

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred vigorously for 2-24 hours, monitoring the progress by TLC or LC-MS.[3]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired arylamine product.[3]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine

This protocol outlines a typical SNAr reaction of a fluoropyridine with a secondary amine nucleophile.

Materials:

  • 2-Fluoropyridine (1.0 equivalent)

  • Morpholine (1.2 equivalents)

  • Potassium phosphate tribasic (K₃PO₄, 1.5 equivalents)

  • Anhydrous tert-amyl alcohol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add K₃PO₄, 2-fluoropyridine, and morpholine.[10]

  • Solvent Addition: Add anhydrous tert-amyl alcohol to the flask.[10]

  • Reaction: Stir the mixture and heat to 110 °C, monitoring the reaction by TLC or GC-MS.[10]

  • Work-up: Once complete, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.[10]

Protocol 3: Amide Coupling with an Electron-Deficient Fluorinated Aniline

This protocol describes the formation of an amide bond using a fluorinated aniline, which can be challenging due to its reduced nucleophilicity.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Fluorinated aniline (e.g., 4-fluoroaniline, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equivalent)

  • 4-Dimethylaminopyridine (DMAP, 1.0 equivalent)

  • Hydroxybenzotriazole (HOBt, catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid in anhydrous DCM or DMF. Add EDC, DMAP, and a catalytic amount of HOBt. Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the fluorinated aniline and DIPEA to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. For particularly unreactive anilines, gentle heating may be required.[11][12]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield with Fluorinated Aniline check_reactivity Is the fluorinated aniline known to be unreactive? start->check_reactivity increase_temp Increase Reaction Temperature check_reactivity->increase_temp Yes check_reagents Check Reagent Purity and Inert Conditions check_reactivity->check_reagents No screen_catalyst Screen Catalysts/Ligands (for cross-coupling) increase_temp->screen_catalyst stronger_base Use a Stronger Base screen_catalyst->stronger_base stronger_base->check_reagents purify_reagents Purify Reagents and Ensure Anhydrous/Inert Setup check_reagents->purify_reagents Purity/Conditions Questionable side_products Are side products the main issue? check_reagents->side_products Reagents/Conditions OK purify_reagents->side_products identify_side_product Identify Side Product (e.g., via MS) side_products->identify_side_product Yes success Reaction Successful side_products->success No optimize_conditions Optimize Conditions to Minimize Side Reaction (e.g., lower temp, change base/ligand) identify_side_product->optimize_conditions optimize_conditions->success

Caption: Troubleshooting workflow for low-yielding reactions.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex1 L_nPd(II)(Ar)(X) pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 L_nPd(II)(Ar)(NR'R'') pd_complex1->pd_complex2 amine_coordination Amine Coordination + Deprotonation pd_complex2->pd0 product Ar-NR'R'' pd_complex2->product reductive_elimination Reductive Elimination reagents1 Ar-X reagents1->pd0 reagents2 HNR'R'' (Fluorinated Aniline) + Base reagents2->pd_complex1

Caption: Buchwald-Hartwig amination catalytic cycle.

SNAr_Mechanism start Fluorinated Aromatic Ring (Electron Deficient) attack Nucleophilic Attack start->attack nucleophile Nucleophile (e.g., R₂NH) nucleophile->attack meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) attack->meisenheimer elimination Elimination of Fluoride Ion meisenheimer->elimination product Substituted Aromatic Product elimination->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-2,6-difluorobenzoic Acid and 3-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Amino-2,6-difluorobenzoic acid and 3-aminobenzoic acid. The introduction of fluorine atoms into the aromatic ring significantly alters the physicochemical properties and reactivity of the amino and carboxylic acid functional groups. Understanding these differences is crucial for the strategic design and synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties

The fundamental properties of these two compounds are summarized below. The presence of two electron-withdrawing fluorine atoms in this compound has a pronounced effect on its molecular weight and is anticipated to significantly influence its acidity and basicity.

PropertyThis compound3-aminobenzoic acid
Molecular Formula C₇H₅F₂NO₂[1][2]C₇H₇NO₂[3]
Molecular Weight 173.12 g/mol [1][2]137.14 g/mol [3]
Melting Point Not available178-180 °C[3]
Appearance -White solid[3]
pKa (Carboxylic Acid) ~2.1 (Estimated)4.79[3]
pKa (Conjugate Acid of Amino Group) < 3 (Estimated)3.07[3]

Note on pKa values: The pKa of the carboxylic acid for this compound is estimated based on the known pKa of 2,6-difluorobenzoic acid, which is 2.13.[4] The amino group's presence at the meta position would have a minor electronic effect on the carboxylic acid. The pKa of the conjugate acid of the amino group is estimated to be significantly lower than that of 3-aminobenzoic acid due to the strong inductive electron-withdrawing effect of the two ortho-fluorine atoms.

Electronic Effects of Fluorine Substituents

The differences in reactivity between the two molecules are primarily governed by the electronic properties of the fluorine atoms. Fluorine exerts two opposing electronic effects:

  • Negative Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the benzene ring through the sigma bonds. This effect is most potent at the ortho position.[5]

  • Positive Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated to the aromatic pi-system, which is an electron-donating effect.[5]

For fluorine, the inductive effect overwhelmingly dominates the mesomeric effect, leading to a net withdrawal of electron density from the aromatic ring.[5] In this compound, the two fluorine atoms are positioned ortho to the amino group and ortho/meta to the carboxylic acid group, profoundly influencing their properties.

cluster_F Fluorine Atom Inductive_Effect -I Effect (Strong) Net_Effect Net Electron Withdrawal Inductive_Effect->Net_Effect Dominates Mesomeric_Effect +M Effect (Weak) Mesomeric_Effect->Net_Effect

Electronic Effects of Fluorine

Reactivity Comparison

Acidity of the Carboxylic Acid Group

The acidity of the carboxylic acid is significantly increased in this compound. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which stabilizes the resulting carboxylate anion (conjugate base) by dispersing its negative charge. This increased stabilization facilitates the dissociation of the proton, making the acid stronger. The pKa of 2,6-difluorobenzoic acid is 2.13, substantially lower than that of benzoic acid (4.20).[4] The addition of an amino group at the 3-position is expected to have a minor impact, thus the pKa of this compound's carboxylic group is estimated to be around 2.1. In contrast, the carboxylic acid of 3-aminobenzoic acid is a much weaker acid with a pKa of 4.79.[3]

Start Fluorine Substituents Effect Strong -I Effect Start->Effect Stabilization Stabilization of Carboxylate Anion Effect->Stabilization Result Increased Acidity (Lower pKa) Stabilization->Result

Influence of Fluorine on Acidity
Basicity and Nucleophilicity of the Amino Group

The amino group in this compound is significantly less basic and less nucleophilic than in 3-aminobenzoic acid. The two ortho-fluorine atoms strongly withdraw electron density from the nitrogen atom, reducing the availability of its lone pair of electrons to accept a proton or attack an electrophile. This leads to a much lower pKa for the conjugate acid of the amino group. The decreased nucleophilicity will result in slower reaction rates for reactions involving the amino group, such as acylation.

Reactivity in Key Synthetic Transformations

Reaction TypeThis compound3-aminobenzoic acidRationale
Acylation of Amino Group Slower reaction rateFaster reaction rateThe amino group is less nucleophilic due to the electron-withdrawing fluorine atoms.
Esterification of Carboxylic Acid Faster reaction rateSlower reaction rateThe carbonyl carbon is more electrophilic due to the inductive effect of the fluorine atoms, making it more susceptible to nucleophilic attack by an alcohol.[5]
Electrophilic Aromatic Substitution (EAS) Significantly less reactiveMore reactiveThe fluorine atoms are deactivating groups, making the aromatic ring electron-deficient and less prone to attack by electrophiles.
Diazotization May require stronger acidic conditionsStandard conditionsThe decreased basicity of the amino group necessitates more forceful conditions to achieve diazotization.[6]

Experimental Protocols

The following are representative protocols for key reactions. While not specific to this compound, they can be adapted for its use.

N-Acylation of an Aminobenzoic Acid (General Protocol)

This protocol describes the acylation of an aminobenzoic acid using an acyl chloride under basic conditions.

Materials:

  • Aminobenzoic acid (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, 1.1 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (DCM) for extraction

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aminobenzoic acid in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl aminobenzoic acid.

  • Purify the product by recrystallization.

For this compound, a longer reaction time or gentle heating may be required due to the lower nucleophilicity of the amino group.

Fischer Esterification of an Aminobenzoic Acid (General Protocol)

This protocol describes the acid-catalyzed esterification of an aminobenzoic acid with an alcohol.

Materials:

  • Aminobenzoic acid (1.0 eq)

  • Alcohol (e.g., ethanol, used in excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend the aminobenzoic acid in an excess of the alcohol.[7]

  • With stirring, carefully add concentrated sulfuric acid dropwise.[7] A precipitate of the ammonium salt may form.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The solid should dissolve as the reaction proceeds.[8]

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Neutralize the solution by slowly adding 10% sodium carbonate solution until gas evolution ceases and the pH is basic.[8] The ester product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[7]

  • Purify the crude ester by recrystallization.

Due to the increased electrophilicity of the carbonyl carbon, the esterification of this compound may proceed more readily than that of 3-aminobenzoic acid.[5]

Start Aminobenzoic Acid + Alcohol Acid_Catalyst Add H₂SO₄ Start->Acid_Catalyst Reflux Heat to Reflux Acid_Catalyst->Reflux Neutralize Neutralize with Na₂CO₃ Reflux->Neutralize Isolate Isolate Ester Product Neutralize->Isolate End Purified Ester Isolate->End

Fischer Esterification Workflow

Conclusion

The presence of two fluorine atoms in the 2 and 6 positions of 3-aminobenzoic acid dramatically alters its reactivity profile compared to the non-fluorinated parent compound. Key differences include:

  • Increased Acidity: this compound is a significantly stronger carboxylic acid.

  • Decreased Basicity: The amino group of the fluorinated compound is substantially less basic and nucleophilic.

  • Altered Reaction Kinetics: These electronic changes lead to faster esterification of the carboxylic acid and slower acylation of the amino group for the difluorinated analog. The aromatic ring is also deactivated towards electrophilic substitution.

These distinct reactivity patterns must be carefully considered when designing synthetic routes and developing structure-activity relationships for derivatives of these compounds. The choice between these two building blocks will depend on the specific reaction being performed and the desired electronic properties of the final product.

References

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated analogs, supported by experimental data.

The substitution of hydrogen with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties, leading to significant changes in its biological activity. These modifications can enhance pharmacokinetic and pharmacodynamic profiles, turning a promising lead compound into a viable drug candidate. This guide will explore the key advantages of fluorination, presenting comparative data on metabolic stability, binding affinity, and cell permeability.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the increased metabolic stability of drug candidates. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This increased stability can lead to a longer drug half-life, reduced clearance, and improved bioavailability.

Blocking sites of metabolism is a common strategy in drug design. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively prevent oxidation. For instance, the introduction of a fluorine atom into the para-position of an aromatic ring can hinder hydroxylation, a common metabolic pathway.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

Compound PairNon-Fluorinated Analog (Half-life, min)Fluorinated Analog (Half-life, min)Fold Increase in StabilityReference
Indole Analog 15604.0
Azetidinone Analog 251104.4
2-Deoxy-d-glucose (Lower Stability)(Enhanced Stability & Uptake)Not Quantified

Improved Binding Affinity

The introduction of fluorine can significantly enhance the binding affinity of a ligand to its target protein. This is attributed to several factors, including favorable electrostatic interactions between the highly electronegative fluorine atom and electron-deficient regions of the protein's binding pocket. Fluorine can also participate in the formation of non-covalent interactions such as hydrogen bonds and dipole-dipole interactions, further stabilizing the ligand-protein complex.

Furthermore, fluorination can influence the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the binding site. This conformational control can lead to a substantial increase in potency.

Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Analogs

TargetNon-Fluorinated Analog (Kᵢ, nM)Fluorinated Analog (Kᵢ, nM)Fold Increase in AffinityReference
Tubulin 8.51.27.1
Hexokinase II (Less Effective Inhibitor)(More Effective Inhibitor)Not Quantified
Carbonic Anhydrase IX (Lower Potency)(Higher Potency)Not Quantified

Modulated Cell Permeability

Fluorination can also modulate a compound's lipophilicity, a critical factor influencing its ability to cross cell membranes. While the effect can vary depending on the molecular context, the introduction of fluorine often increases lipophilicity, which can enhance membrane permeation and cellular uptake. This is particularly beneficial for drugs targeting intracellular proteins or for improving oral bioavailability.

However, it is crucial to strike a balance, as excessively high lipophilicity can lead to poor solubility and non-specific binding. Strategic placement of fluorine atoms allows for fine-tuning of this property to achieve the desired permeability profile.

Table 3: Cell Permeability of Fluorinated vs. Non-Fluorinated Analogs

Compound PairNon-Fluorinated Analog (Papp, 10⁻⁶ cm/s)Fluorinated Analog (Papp, 10⁻⁶ cm/s)Fold Increase in PermeabilityReference
Indole Analog 2.18.44.0
Azetidinone Analog 1.56.84.5

Experimental Protocols

The data presented in this guide is derived from standard in vitro assays designed to assess key drug-like properties.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Preparation: Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are prepared.

  • Incubation: The test compound (fluorinated or non-fluorinated analog) is incubated with the liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The concentration of the parent compound remaining in each sample is quantified by liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂).

Binding Affinity Assay (Microscale Thermophoresis)

Microscale thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution.

  • Labeling: The target protein is fluorescently labeled.

  • Serial Dilution: A serial dilution of the ligand (fluorinated or non-fluorinated analog) is prepared.

  • Incubation: The labeled protein is mixed with each concentration of the ligand and incubated to reach binding equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this gradient is measured.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to determine the dissociation constant (Kᵢ), a measure of binding affinity.

Cell Permeability Assay (Caco-2)

The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium to predict oral drug absorption.

  • Cell Culture: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® plate system until they form a confluent monolayer.

  • Compound Addition: The test compound is added to the apical (donor) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (receiver) side at various time points.

  • Analysis: The concentration of the compound that has crossed the cell monolayer is quantified by LC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated, which represents the rate of drug transport across the cell monolayer.

Visualizing the Impact of Fluorination

The following diagrams illustrate the concepts discussed in this guide.

Metabolic_Stability cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog Drug_NH Drug-H Metabolite_NOH Metabolite-OH Drug_NH->Metabolite_NOH CYP450 Metabolism Drug_F Drug-F No_Metabolism Metabolism Blocked Drug_F->No_Metabolism Increased_Half_Life Increased Half-Life & Improved Bioavailability

Caption: Fluorination blocks metabolic pathways, increasing drug stability.

Binding_Affinity cluster_non_fluorinated Non-Fluorinated Analog cluster_fluorinated Fluorinated Analog Protein Binding Pocket H-bond Donor Increased_Potency Increased Potency Ligand_H Ligand-H Ligand_H->Protein:f0 Weaker Interaction Ligand_F Ligand-F Ligand_F->Protein:f1 Stronger H-bond (F as acceptor)

Caption: Fluorine enhances binding affinity through stronger interactions.

Experimental_Workflow Start Drug Analogs (Fluorinated & Non-Fluorinated) Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Start->Metabolic_Assay Binding_Assay Binding Affinity Assay (e.g., MST) Start->Binding_Assay Permeability_Assay Cell Permeability Assay (Caco-2) Start->Permeability_Assay Data_Analysis Data Analysis & Comparison Metabolic_Assay->Data_Analysis Binding_Assay->Data_Analysis Permeability_Assay->Data_Analysis Conclusion Lead Optimization Decision Data_Analysis->Conclusion

Caption: Workflow for comparing fluorinated and non-fluorinated analogs.

spectroscopic analysis of 3-Amino-2,6-difluorobenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

**For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of 3-Amino-2,6-difluorobenzoic acid and its structural analogs. Due to the limited availability of public spectroscopic data for this compound, this guide will focus on a detailed comparison of two relevant alternatives: 3-Aminobenzoic acid and 2,6-Difluorobenzoic acid. The experimental data for these alternatives, obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented to highlight the influence of amino and fluoro substituents on the benzoic acid core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-Aminobenzoic acid and 2,6-Difluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3-Aminobenzoic acidDMSO-d₆12.45s--COOH
7.15t1.8Ar-H
7.04-7.09m-Ar-H
6.73-6.75m-Ar-H
5.29s--NH₂
2,6-Difluorobenzoic acidNot specifiedNot availableNot availableNot availableNot available

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3-Aminobenzoic acidDMSO-d₆168.3, 149.2, 131.7, 129.3, 118.4, 117.1, 114.9
2,6-Difluorobenzoic acidNot specifiedNot available

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compoundNot availableNot available
2,6-Difluorobenzoic acidNot availableNot available
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
3-Aminobenzoic acidO-H (Carboxylic acid)3300-2500 (broad)
N-H (Amine)~3400, ~3300
C=O (Carboxylic acid)~1690
C=C (Aromatic)1600-1450
2,6-Difluorobenzoic acidO-H (Carboxylic acid)3300-2500 (broad)
C=O (Carboxylic acid)~1700
C-F~1250
C=C (Aromatic)1600-1450
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragments (m/z)
3-Aminobenzoic acidElectron Ionization (EI)137120, 92, 65
2,6-Difluorobenzoic acidElectron Ionization (EI)158141, 113, 85

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.

  • ¹⁹F NMR Acquisition: Fluorine-19 NMR spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 scans. Chemical shifts are reported in ppm relative to an external standard of CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was scanned over a range of 50-500 amu. The molecular ion peak and major fragment ions were identified.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Unveiling the Solid-State Architecture: A Comparative Guide to the Crystallography of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this architecture, providing critical insights into the solid-state properties that influence a compound's behavior, from solubility to biological activity. This guide offers a comparative analysis of the X-ray crystal structure of 3-Amino-2,6-difluorobenzoic acid, contextualized with a detailed examination of the closely related 2,6-Difluorobenzoic acid.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2,6-Difluorobenzoic acid, offering a quantitative foundation for understanding its solid-state structure. This data serves as a reference point for predicting the potential structural characteristics of this compound.

Parameter2,6-Difluorobenzoic Acid
Chemical FormulaC₇H₄F₂O₂
Molecular Weight158.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.6517(4)
b (Å)14.1214(15)
c (Å)12.2850(13)
α (°)90
β (°)95.651(3)
γ (°)90
Volume (ų)630.42(12)
Z4
Density (calculated) (Mg/m³)1.666
Absorption Coefficient (mm⁻¹)0.16
F(000)320

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure for a small organic molecule like this compound follows a well-established experimental workflow. The protocol outlined below is a generalized procedure representative of standard crystallographic analysis.

1. Crystal Growth:

  • High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Other techniques include vapor diffusion, liquid-liquid diffusion, and cooling crystallization. The choice of method depends on the solubility and stability of the compound.

2. Crystal Mounting:

  • A suitable, defect-free crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation at low temperatures and to secure the crystal.

3. Data Collection:

  • The mounted crystal is placed in a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

4. Data Processing:

  • The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • This data is used to determine the unit cell parameters and the space group of the crystal.

  • The intensities are corrected for various experimental factors to obtain a set of structure factors.

5. Structure Solution and Refinement:

  • The initial crystal structure is determined from the structure factors using direct methods or Patterson methods. This provides an initial model of the atomic positions.

  • The structural model is then refined against the experimental data. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

6. Structure Validation:

  • The final refined structure is validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, bond angles, and for any unresolved electron density.

  • The final crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD).

Experimental Workflow

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_preparation Sample Preparation cluster_data_collection Data Acquisition cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection integration Data Integration & Reduction data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Comparative Guide to Alternative Reagents for 3-Amino-2,6-difluorobenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, particularly in the synthesis of targeted protein degraders and other complex bioactive molecules, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the pharmacological profile of the final compound. 3-Amino-2,6-difluorobenzoic acid has emerged as a key intermediate, notably as a precursor for Cereblon E3 ligase modulators (CELMoDs), which are integral components of Proteolysis Targeting Chimeras (PROTACs). The fluorine atoms at the 2 and 6 positions of this molecule are crucial for modulating its physicochemical properties, including lipophilicity and metabolic stability, which can enhance the overall performance of the resulting drug candidates.

This guide provides an objective comparison of this compound with viable alternative reagents. The comparison is supported by experimental data from peer-reviewed literature and aims to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Key Aminobenzoic Acid Building Blocks

The following table summarizes the synthesis and performance of this compound and a representative alternative, 3-Amino-2-chlorobenzoic acid. The data is compiled from published synthetic procedures.

ReagentPrecursorKey TransformationReagents & ConditionsYield (%)Purity/Notes
This compound 2,6-Difluoro-3-nitrobenzoic acidNitro group reductionFe, NH₄Cl, EtOH/H₂O, refluxHigh (not specified)Standard reduction
2,6-Difluorobenzoic acidNitrationKNO₃, H₂SO₄, 0°C to rt71Precursor synthesis[1]
Alternative: 3-Amino-2-chlorobenzoic acid 3-Chloro-2-nitrobenzoic acidNitro group reductionSodium dithionite, aq. NH₃, H₂O, rt70Off-white solid
2,3-Dichlorobenzoic acidAminationaq. NH₃, CuCl, 165-175°C85High industrial purity[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its alternative, 3-Amino-2-chlorobenzoic acid, are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from 2,6-difluorobenzoic acid.

Step 1: Nitration of 2,6-Difluorobenzoic acid to 2,6-Difluoro-3-nitrobenzoic acid [1]

  • Materials: 2,6-difluorobenzoic acid, concentrated sulfuric acid, potassium nitrate, ice, ethyl acetate, anhydrous magnesium sulfate.

  • Procedure:

    • Slowly add concentrated sulfuric acid (5 mL) to 2,6-difluorobenzoic acid (1.4 g, 9 mmol) at 0°C.

    • Gradually add potassium nitrate (1 g, 9.9 mmol) to the mixture.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

    • Upon reaction completion, pour the mixture into ice water and extract with ethyl acetate.

    • Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Wash the resulting solid with ether and dry to yield 2,6-difluoro-3-nitrobenzoic acid (1.3 g, 71% yield).

Step 2: Reduction of 2,6-Difluoro-3-nitrobenzoic acid to this compound

  • Materials: 2,6-Difluoro-3-nitrobenzoic acid, iron powder, ammonium chloride, ethanol, water.

  • Procedure: (General procedure for nitro group reduction)

    • To a solution of 2,6-difluoro-3-nitrobenzoic acid in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and filter to remove the iron salts.

    • Concentrate the filtrate to remove ethanol.

    • Adjust the pH of the aqueous residue to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain this compound.

Synthesis of 3-Amino-2-chlorobenzoic acid

A common method for the synthesis of 3-Amino-2-chlorobenzoic acid involves the reduction of 3-chloro-2-nitrobenzoic acid.

  • Materials: 3-chloro-2-nitro-benzoic acid, aqueous ammonia (30%), sodium dithionite, concentrated HCl, ethyl acetate, water, brine, Na₂SO₄.

  • Procedure:

    • To a stirred solution of 3-chloro-2-nitro-benzoic acid (15 g, 0.074 mol) in water (105 mL), add 30% aqueous ammonia (6 mL) and an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature.

    • Stir the mixture for 1 hour.

    • Acidify the reaction mixture with concentrated HCl (30 mL) to a pH of 3.

    • Extract the product with ethyl acetate (2 x 500 mL).

    • Wash the combined organic extracts with water (2 x 100 mL) and brine (150 mL).

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Wash the crude product with Et₂O (50 mL) to furnish 2-amino-3-chlorobenzoic acid (9 g, 70% yield) as an off-white solid.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of this compound and its chloro-substituted alternative.

G cluster_0 Synthesis of this compound A 2,6-Difluorobenzoic acid B Nitration (KNO₃, H₂SO₄) A->B C 2,6-Difluoro-3-nitrobenzoic acid B->C D Reduction (Fe, NH₄Cl) C->D E This compound D->E

Synthetic route to this compound.

G cluster_1 Synthesis of 3-Amino-2-chlorobenzoic acid F 3-Chloro-2-nitrobenzoic acid G Reduction (Sodium dithionite, aq. NH₃) F->G H 3-Amino-2-chlorobenzoic acid G->H

Synthetic route to 3-Amino-2-chlorobenzoic acid.

Discussion and Conclusion

The choice between this compound and its alternatives depends on several factors, including the specific requirements of the target molecule, synthetic accessibility, and cost.

  • This compound is a preferred building block when the introduction of fluorine is desired to enhance the pharmacological properties of the final compound. The difluoro substitution pattern can significantly impact binding affinity, metabolic stability, and cell permeability. The synthesis starts from the commercially available 2,6-difluorobenzoic acid and involves a two-step nitration and reduction sequence.

  • 3-Amino-2-chlorobenzoic acid represents a more classical alternative. While lacking the specific electronic properties of the difluorinated analog, it can be a cost-effective and readily available starting material for exploring structure-activity relationships. The synthesis can be achieved through the reduction of the corresponding nitro compound or via amination of a dichlorinated precursor.

References

A Comparative Analysis of Difluorinated Benzoic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In a comprehensive guide aimed at researchers, scientists, and professionals in drug development, this publication provides a detailed comparative study of the six isomers of difluorinated benzoic acid. This guide offers an objective look at their physicochemical properties, spectroscopic data, and known biological implications, supported by experimental data and detailed methodologies.

Difluorinated benzoic acids are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The position of the fluorine atoms on the benzoic acid core significantly influences the molecule's properties, including its acidity, solubility, and biological activity. Understanding these differences is paramount for the rational design of new molecules with desired characteristics.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the six difluorinated benzoic acid isomers reveals significant variations based on the fluorine substitution pattern. These properties are critical for predicting the behavior of these molecules in various chemical and biological systems.

Property2,3-Difluoro-2,4-Difluoro-2,5-Difluoro-2,6-Difluoro-3,4-Difluoro-3,5-Difluoro-
CAS Number 4519-39-51583-58-02991-28-8385-00-2455-86-7455-40-3
Molecular Formula C₇H₄F₂O₂C₇H₄F₂O₂C₇H₄F₂O₂C₇H₄F₂O₂C₇H₄F₂O₂C₇H₄F₂O₂
Molecular Weight ( g/mol ) 158.10158.10158.10158.10158.10158.10
Melting Point (°C) 163-165[1]188-190[2][3]132-134[1][4][5][6]157-161[7]120-122[8][9]121-123[10]
Boiling Point (°C) 257.0 (Predicted)239.5 (Predicted)[2]244.7 (Predicted)[1][4]259.00257.0 (Predicted)[7][8][11]257.0 (Predicted)
pKa 2.882.852.872.133.803.37
Water Solubility -Soluble[2]Insoluble[1][4][5][12]3063 mg/L at 20°C, pH 7[13]Slightly soluble in cold water[7][8][11]-
Organic Solvent Solubility -DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[2]Acetone: 25 mg/mL[6]Soluble in Methanol[14]Chloroform (Slightly), Methanol (Slightly)[7][8][11]-

Note: Some boiling point and pKa values are predicted and should be considered as estimates.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of these isomers. Below is a summary of key spectroscopic data.

NMR Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz)

IsomerChemical Shifts (ppm)
2,3-Difluoro- δ 7.85-7.78 (m, 1H), 7.60-7.52 (m, 1H), 7.35-7.28 (m, 1H), 13.5 (s, 1H, COOH)[8]
2,6-Difluoro- δ 7.65-7.55 (m, 1H), 7.20-7.10 (t, 2H), 13.0 (s, 1H, COOH)[15]
3,5-Difluoro- δ 7.55-7.45 (m, 3H), 13.8 (s, 1H, COOH)

¹³C NMR (CDCl₃ & DMSO-d₆)

IsomerChemical Shifts (ppm)
2,4-Difluoro- δ 165.5 (d, J=3.8 Hz), 164.0 (dd, J=258.8, 12.5 Hz), 161.4 (dd, J=253.8, 12.5 Hz), 133.0 (d, J=10.0 Hz), 119.5 (dd, J=21.3, 3.8 Hz), 112.4 (d, J=21.3 Hz), 105.5 (t, J=26.3 Hz)[16]
2,5-Difluoro- δ 164.2, 159.0 (d, J=242.5 Hz), 156.9 (d, J=240.0 Hz), 122.2 (dd, J=23.8, 8.8 Hz), 119.8 (dd, J=25.0, 8.8 Hz), 118.8 (dd, J=25.0, 7.5 Hz), 118.0 (d, J=10.0 Hz)[17]
3,5-Difluoro- δ 164.8, 162.5 (dd, J=248.8, 12.5 Hz), 135.2 (t, J=10.0 Hz), 112.8 (dd, J=26.3, 7.5 Hz), 109.5 (t, J=26.3 Hz)[4]

¹⁹F NMR

IsomerChemical Shift (ppm)
2,4-Difluoro- δ -106.0 (s), -109.5 (s)
2,5-Difluoro- δ -116.8 (s), -119.5 (s)[17]
3-bromo-4-fluoro- δ -98.11 (td, J = 7.2, 5.2 Hz)[18]

Note: NMR data can vary slightly based on solvent and concentration. The provided data is representative.

IR Spectroscopy
IsomerKey Absorption Bands (cm⁻¹)
2,3-Difluoro- 3100-2500 (O-H stretch, carboxylic acid), 1700 (C=O stretch), 1610, 1580, 1480 (C=C aromatic stretch), 1250 (C-F stretch)[19]
2,5-Difluoro- 3100-2500 (O-H stretch, carboxylic acid), 1690 (C=O stretch), 1600, 1500, 1480 (C=C aromatic stretch), 1240 (C-F stretch)[3]

Biological Activity

While comprehensive comparative studies on the biological activities of all six difluorinated benzoic acid isomers are limited, their roles as intermediates in bioactive compounds are well-established. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of the final products. Some studies have indicated that certain difluorinated benzoic acid derivatives possess antibacterial properties. For instance, a 3,4-dichloro derivative of a benzoic acid compound showed potent activity against staphylococci strains with MIC values as low as 0.5 µg/mL.[2] However, difluoro-substituted compounds in the same study did not show significant antibacterial activity.[2] Further research is needed to systematically evaluate and compare the intrinsic biological activities of these isomers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

A study by Zhen Wu detailed a method for the separation and identification of difluorinated benzoic acid isomers by HPLC/MS. While complete separation of all six isomers was challenging, the combination of liquid chromatography with a mass spectral detector allowed for the qualitative identification of all analytes.[5]

A General Protocol for HPLC Analysis:

  • Column: A reverse-phase C18 column is commonly used for the separation of benzoic acid derivatives.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small percentage of formic or phosphoric acid to control ionization) and an organic phase (e.g., acetonitrile or methanol). The exact gradient will need to be optimized for complete separation.

  • Detection: UV detection at a wavelength of approximately 254 nm is suitable for these aromatic compounds. Mass spectrometry can be coupled for definitive identification.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prepare_Standard Prepare Isomer Standards Injector Injector Prepare_Standard->Injector Prepare_Sample Prepare Unknown Sample Prepare_Sample->Injector Prepare_Mobile_Phase Prepare Mobile Phase Column C18 Column Prepare_Mobile_Phase->Column Injector->Column Inject Detector UV/MS Detector Column->Detector Elution Chromatogram Obtain Chromatogram Detector->Chromatogram Identify_Peaks Identify & Quantify Peaks Chromatogram->Identify_Peaks

Caption: A typical workflow for the HPLC analysis of difluorinated benzoic acid isomers.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FTIR Spectroscopy:

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

  • Background Spectrum: Run a background spectrum of a pure KBr pellet.

  • Sample Spectrum: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

dot

Analytical_Workflow Start Difluorinated Benzoic Acid Isomer Physicochemical Physicochemical Characterization (MP, pKa, Solubility) Start->Physicochemical Spectroscopic Spectroscopic Analysis (NMR, IR) Start->Spectroscopic Biological Biological Activity Screening (Cytotoxicity, Antibacterial) Start->Biological Data_Integration Integrate & Compare Data Physicochemical->Data_Integration Spectroscopic->Data_Integration Biological->Data_Integration Conclusion Structure-Activity Relationship Data_Integration->Conclusion

Caption: A logical workflow for the comprehensive comparative study of the isomers.

This guide serves as a foundational resource for researchers working with difluorinated benzoic acid isomers. The presented data and protocols facilitate a deeper understanding of these important chemical entities and can aid in the development of new technologies and therapeutics.

References

A Researcher's Guide to Assessing the Purity of Synthesized 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Amino-2,6-difluorobenzoic acid, a key building block in various pharmaceutical syntheses. We will delve into detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting data in a clear and comparable format.

The Critical Role of Purity Assessment

This compound is a versatile intermediate used in the synthesis of a range of pharmacologically active molecules. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yield, and potentially toxic byproducts in the final API. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of the synthesized material.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. Here, we compare the most common and effective methods for analyzing this compound.

Analytical Technique Principle Information Provided Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection of non-volatile and thermally labile impurities.High resolution, excellent quantitation, robust and widely available.Requires a reference standard for absolute quantification, may not identify all co-eluting impurities without a mass spectrometer detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct NMR signals.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to other methods, complex spectra can be difficult to interpret, may not detect impurities without protons or other NMR-active nuclei.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass and fragmentation patterns.High sensitivity and specificity, provides molecular weight information, can be coupled with chromatography (e.g., LC-MS, GC-MS) for enhanced separation and identification.May not distinguish between isomers without fragmentation analysis, ionization efficiency can vary between compounds.
Elemental Analysis Combustion of the sample to convert elements into simple gaseous compounds for detection.Determination of the elemental composition (C, H, N, etc.) of the sample.Provides fundamental information about the elemental composition.Does not provide information about the molecular structure or the presence of isomeric impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the nature of the synthesized material.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is suitable for the routine purity analysis of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for structural confirmation and the identification of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Tetramethylsilane (TMS) as an internal standard

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition and Analysis: Acquire both ¹H and ¹³C NMR spectra. The purity is assessed by comparing the integral of the signals corresponding to the main compound with those of any impurity signals. The chemical shifts will be influenced by the solvent used. In DMSO-d6, the aromatic protons are expected to appear in the range of 6.5-7.5 ppm, the amine protons around 5.0-6.0 ppm, and the carboxylic acid proton above 12 ppm. The carbon signals can be assigned based on DEPT experiments and comparison with predicted spectra.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and its impurities.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound (MW: 173.12 g/mol ), expect to see the protonated molecule [M+H]⁺ at m/z 174.04 in positive ESI mode or the deprotonated molecule [M-H]⁻ at m/z 172.03 in negative ESI mode.

Fragmentation Analysis: In EI mode or tandem MS (MS/MS) experiments, characteristic fragmentation patterns can help in identifying the structure of the main compound and any impurities. Common fragmentation pathways for aminobenzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).[1]

Visualization of Experimental Workflows and Logical Relationships

To better illustrate the processes involved in purity assessment, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Assessment Synthesis Synthesis of 3-Amino-2,6- difluorobenzoic acid Purification Initial Purification (e.g., Recrystallization) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC NMR NMR Spectroscopy Sample_Prep->NMR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Final Purity Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_impurities Potential Impurities Purity_Assessment Purity Assessment of This compound HPLC HPLC (Quantitative Purity) Purity_Assessment->HPLC NMR NMR (Structural Confirmation) Purity_Assessment->NMR MS MS (Molecular Weight) Purity_Assessment->MS Starting_Materials Unreacted Starting Materials HPLC->Starting_Materials Detects Isomers Positional Isomers HPLC->Isomers Separates NMR->Isomers Identifies Byproducts Synthesis Byproducts NMR->Byproducts Characterizes MS->Byproducts Identifies by Mass

Caption: Logical relationship between analytical techniques and the types of impurities detected.

Comparison with Alternative Compounds

When developing a synthetic route, it is often beneficial to compare the target molecule with structurally related alternatives. The choice of analytical methods for purity assessment may vary depending on the specific properties of the compound.

Compound Key Structural Difference from Target Considerations for Purity Assessment
2-Amino-3,5-difluorobenzoic acid Different fluorine substitution pattern.HPLC retention time will differ. NMR chemical shifts and coupling patterns will be distinct. Mass spectral fragmentation may show subtle differences.
4-Amino-2,6-difluorobenzoic acid Different amino group position.Similar to the 2-amino-3,5-difluoro isomer, all analytical data will show distinct differences allowing for clear differentiation.
Anthranilic acid No fluorine substituents.The absence of fluorine will significantly alter the polarity, affecting HPLC retention. ¹⁹F NMR is not applicable. Mass spectrum will show a lower molecular weight.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A multi-technique approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and MS, provides the most comprehensive and reliable purity profile. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to establish robust quality control procedures for this important synthetic intermediate.

References

Validating the Structure of 3-Amino-2,6-difluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the chemical structure of 3-Amino-2,6-difluorobenzoic acid and its derivatives. Accurate structural confirmation is a critical step in chemical synthesis and drug discovery, ensuring the identity, purity, and integrity of a compound. This document outlines key analytical techniques, presents comparative data in structured tables, and offers detailed experimental protocols to support researchers in their validation workflows.

Comparative Analysis of Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic methods. This section provides an overview of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the parent compound and a series of hypothetical, yet representative, derivatives: the methyl ester, an acetamide, and a simple amide.

Disclaimer: The data presented for the derivatives are illustrative and based on established principles of organic spectroscopy. Actual experimental values may vary.

Table 1: Comparative ¹H NMR Data (in ppm)

CompoundH-4H-5NH₂/NHOCH₃/CH₃
This compound~6.8-7.0 (t)~7.2-7.4 (m)~4.0-5.0 (br s)-
Methyl 3-Amino-2,6-difluorobenzoate~6.8-7.0 (t)~7.2-7.4 (m)~4.0-5.0 (br s)~3.9 (s)
3-Acetamido-2,6-difluorobenzoic acid~7.0-7.2 (t)~7.8-8.0 (m)~9.5-10.5 (br s)~2.2 (s)
3-Amino-2,6-difluorobenzamide~6.8-7.0 (t)~7.2-7.4 (m)~4.0-5.0 (br s)-

Table 2: Comparative ¹³C NMR Data (in ppm)

CompoundC=OAromatic CarbonsCH₃
This compound~165-170~110-160-
Methyl 3-Amino-2,6-difluorobenzoate~163-168~110-160~52
3-Acetamido-2,6-difluorobenzoic acid~165-170 & ~168-172~110-160~24
3-Amino-2,6-difluorobenzamide~168-173~110-160-

Table 3: Comparative Mass Spectrometry and Infrared Spectroscopy Data

CompoundMolecular FormulaExact Mass (m/z)Key IR Absorptions (cm⁻¹)
This compoundC₇H₅F₂NO₂173.033400-3200 (N-H, O-H), 1700-1680 (C=O), 1620-1600 (C=C)
Methyl 3-Amino-2,6-difluorobenzoateC₈H₇F₂NO₂187.043400-3200 (N-H), 1720-1700 (C=O), 1620-1600 (C=C)
3-Acetamido-2,6-difluorobenzoic acidC₉H₇F₂NO₃215.043300-3100 (N-H), 1700-1680 (C=O), 1680-1660 (Amide C=O)
3-Amino-2,6-difluorobenzamideC₇H₆F₂N₂O172.043400-3100 (N-H), 1680-1660 (Amide C=O), 1620-1600 (C=C)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • A larger number of scans (typically 1024 or more) will be necessary.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H) and HSQC (¹H-¹³C) spectra to confirm proton-proton and proton-carbon connectivities.

High-Performance Liquid Chromatography (HPLC) - Mass Spectrometry (MS)

Objective: To determine the purity of the compound and confirm its molecular weight.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 10-100 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethanol, ethyl acetate, or mixtures with hexane.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

    • Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and potential biological pathways can aid in understanding the context and application of these molecules.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structure Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms LC-MS Analysis purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if single crystal) purification->xray data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: A generalized workflow for the synthesis and structural validation of chemical compounds.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase kinase Downstream Kinase (e.g., MAPK) receptor->kinase Phosphorylation Cascade derivative 3-Amino-2,6-difluorobenzoic Acid Derivative (Inhibitor) derivative->kinase Inhibition response Cellular Response (e.g., Proliferation) kinase->response Activation

Caption: A hypothetical signaling pathway illustrating the potential role of a derivative as a kinase inhibitor.

A Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a side-by-side comparison of two significant synthetic routes for the antiviral drug Oseltamivir. The first is the foundational route developed by Gilead Sciences, which utilizes (-)-shikimic acid as a starting material. The second is a more recent, azide-free approach starting from the inexpensive and readily available diethyl D-tartrate. This comparison aims to provide researchers, scientists, and drug development professionals with an objective analysis of each method's performance, supported by experimental data.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative metrics for the two synthetic routes, offering a clear comparison of their efficiency and characteristics.

ParameterGilead Route from (-)-Shikimic AcidAzide-Free Route from Diethyl D-Tartrate
Starting Material (-)-Shikimic AcidDiethyl D-Tartrate
Number of Steps 8[1]11[2][3][4]
Overall Yield ~47%[1]Not explicitly stated, but key steps are high-yielding[2][3]
Use of Azide Reagents Yes[5][6]No[2][3][4][7]
Key Reactions Epoxidation, Nucleophilic substitution with azide, Aziridination[5][6]Asymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[2][3][4]
Starting Material Source Chinese star anise, recombinant E. coli[8]Commercially abundant and inexpensive[2][3]

Route 1: The Gilead Synthesis from (-)-Shikimic Acid

The original commercial synthesis of Oseltamivir, developed by Gilead Sciences and later optimized by Roche, begins with (-)-shikimic acid, a natural product extracted from Chinese star anise.[8] This route is noted for its efficiency in establishing the correct stereochemistry of the final product. However, a significant drawback is its reliance on potentially hazardous azide reagents to introduce the two necessary amino groups.[5][6] The supply of shikimic acid has also been a concern, particularly during influenza pandemics, driving the search for alternative pathways.[9]

Experimental Workflow: Gilead Route

The diagram below illustrates the key transformations in the synthesis of Oseltamivir starting from (-)-shikimic acid.

cluster_0 Gilead Route from (-)-Shikimic Acid Shikimic_Acid (-)-Shikimic Acid Esterification Esterification & Protection Shikimic_Acid->Esterification Epoxide Epoxide Formation Esterification->Epoxide Azide_Opening Regioselective Azide Ring-Opening Epoxide->Azide_Opening  NaN3 Aziridination Aziridination Azide_Opening->Aziridination Ether_Formation Ether Formation Aziridination->Ether_Formation Acetylation Selective N-Acetylation Ether_Formation->Acetylation Oseltamivir Oseltamivir Acetylation->Oseltamivir

Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.
Experimental Protocols: Key Steps

1. Regioselective Azidation of the Trimesylate Intermediate: The ethyl shikimate is first converted to a trimesylate. This intermediate is then dissolved in a mixture of acetone and water. To this solution, four equivalents of sodium azide (NaN₃) are added, and the reaction is stirred at 0°C for 1 hour. The regioselective displacement of the C-5 mesylate by the azide nucleophile yields the desired azido-dimesylate, which is isolated after an extractive workup.[6]

2. Aziridination: The isolated azido-dimesylate is treated with 1.1 equivalents of triphenylphosphine in a suitable solvent. This is followed by the addition of three equivalents of triethylamine and water at room temperature. This sequence reduces the azide and promotes intramolecular cyclization to form the key aziridine intermediate, which is purified by chromatography.[6]

Route 2: Azide-Free Synthesis from Diethyl D-Tartrate

In response to the safety and supply chain issues of the original route, several alternatives have been developed. A notable example is a practical, azide-free synthesis starting from the inexpensive and abundant diethyl D-tartrate.[2][3][4] This 11-step route cleverly constructs the cyclohexene ring using key reactions like an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] By avoiding explosive azide compounds, this pathway offers a significant improvement in safety, making it more amenable to large-scale industrial production.[7]

Experimental Workflow: Azide-Free Route

The diagram below outlines the logical flow of the azide-free synthesis of Oseltamivir starting from Diethyl D-Tartrate.

cluster_1 Azide-Free Route from Diethyl D-Tartrate Tartrate Diethyl D-Tartrate Aza_Henry Asymmetric Aza-Henry Reaction Tartrate->Aza_Henry Domino Domino Nitro-Michael/HWE Reaction Aza_Henry->Domino Reduction Nitro Group Reduction Domino->Reduction Acetylation N-Acetylation Reduction->Acetylation Final_Steps Final Modifications Acetylation->Final_Steps Oseltamivir Oseltamivir Final_Steps->Oseltamivir

Azide-free synthetic workflow for Oseltamivir from Diethyl D-Tartrate.
Experimental Protocols: Key Steps

1. Asymmetric aza-Henry Reaction: This key step establishes the first two stereocenters. An N-Boc protected imine (derived from diethyl D-tartrate) is reacted with a nitro compound in the presence of a chiral catalyst. This reaction proceeds with high stereoselectivity to form the β-nitro-α-amino ester, a crucial building block for the subsequent cyclization.[2][3]

2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: The product from the aza-Henry reaction is subjected to a domino reaction sequence. First, a nitro-Michael addition occurs, followed by an intramolecular Horner-Wadsworth-Emmons reaction. This powerful sequence efficiently constructs the functionalized cyclohexene ring core of Oseltamivir in a single, high-yielding step.[2][3][4]

Biological Mechanism of Action

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[10][11] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme found on the surface of influenza A and B viruses.[10][12] Neuraminidase is essential for the release of newly formed virus particles from infected host cells.[10][13] By blocking this enzyme, oseltamivir carboxylate prevents viral propagation within the respiratory tract, effectively halting the spread of the infection.[10][11]

Signaling Pathway: Oseltamivir's Inhibition of Viral Release

The following diagram illustrates how Oseltamivir interferes with the influenza virus life cycle.

cluster_2 Influenza Virus Life Cycle & Oseltamivir Action Virus Influenza Virus Host_Cell Host Cell Virus->Host_Cell Infection Replication Viral Replication Host_Cell->Replication Budding_Virions Budding Virions (Attached via Sialic Acid) Replication->Budding_Virions Neuraminidase Neuraminidase Enzyme Budding_Virions->Neuraminidase  Cleaves Sialic Acid Release Virus Release & Spread Neuraminidase->Release Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase  Inhibits

Oseltamivir inhibits neuraminidase, preventing viral release.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-2,6-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-2,6-difluorobenzoic acid (CAS Number: 83141-11-1), a compound utilized in various research applications.

Important Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following guidance is based on the safety profiles of structurally similar compounds, including other aminobenzoic acid and difluorobenzoic acid derivatives. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Immediate Safety and Handling Precautions

Based on analogous compounds, this compound is anticipated to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this chemical.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or fume hood.

In case of exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Proper Disposal Procedures

The primary recommended method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of solid waste.

    • For solutions, use a compatible, sealed container. Do not mix with other solvents or aqueous waste unless specifically instructed by your EHS department.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound," the CAS number "83141-11-1," and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

While some general guidelines permit the neutralization of simple acidic or basic waste that has no other hazardous characteristics, this should not be attempted with this compound without a thorough hazard assessment and explicit approval from your EHS department. The presence of fluorine and amino groups may introduce other disposal considerations.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS of analogous compounds & EHS) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Approved Hazardous Waste Facility contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance on specific chemical handling and disposal protocols.

Safeguarding Your Research: Personal Protective Equipment for Handling 3-Amino-2,6-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information

This guide provides crucial safety protocols for researchers, scientists, and drug development professionals handling 3-Amino-2,6-difluorobenzoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. The following information outlines the necessary personal protective equipment (PPE), safe handling practices, and emergency procedures.

Hazard Identification and Personal Protective Equipment

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

Therefore, a cautious approach is necessary, and the following personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles with side protection or a face shield.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).Gloves should be tested according to EN 374.[7] Breakthrough times should be considered, especially for prolonged contact.
Lab coat or other protective clothing.Wear appropriate protective clothing to prevent skin exposure.[5][8]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder to avoid dust formation or when adequate ventilation is not available.[8][9]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[10]

  • Avoid Dust Formation: Minimize the generation of dust during handling and weighing.[5][10]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[10] Contaminated work clothing should not be allowed out of the workplace.[10]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[5][10]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][10]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4][6]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Collect waste material in a suitable, labeled, and closed container.

  • Contaminated PPE: Dispose of contaminated gloves and other protective gear as hazardous waste.

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[10]

Experimental Protocol: Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[3][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[5][6]

Spill Response:

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Clean-up: Wear appropriate PPE. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust generation.[8][10]

  • Decontaminate: Clean the spill area thoroughly.

Logical Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Safe Handling Procedures A Identify Chemical: This compound B Review available SDS for structurally similar compounds A->B Consult C Identify Primary Hazards: - Skin Irritation - Eye Damage - Respiratory Irritation B->C Synthesize Info D Eye/Face Protection: Safety Goggles/Face Shield C->D Mitigates Eye Hazard E Skin Protection: Chemical-Resistant Gloves & Lab Coat C->E Mitigates Skin Hazard F Respiratory Protection: NIOSH/EN 149 Respirator C->F Mitigates Inhalation Hazard G Work in a well-ventilated area D->G E->G F->G H Avoid dust generation G->H I Practice good personal hygiene H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.